molecular formula C15H13NO B1332355 2-Benzyloxyphenylacetonitrile CAS No. 92552-22-2

2-Benzyloxyphenylacetonitrile

Cat. No.: B1332355
CAS No.: 92552-22-2
M. Wt: 223.27 g/mol
InChI Key: WAQPXLOPRNLIGZ-UHFFFAOYSA-N
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Description

2-Benzyloxyphenylacetonitrile is a high-purity chemical building block offered with a typical purity of 98% . This compound, with the CAS registry number 92552-22-2 and molecular formula C15H13NO, has a molecular weight of 223.27-223.28 g/mol . It is characterized by a melting point range of 75°C to 78°C . As a benzylic ether derivative of phenylacetonitrile, this compound serves as a versatile synthon in organic synthesis. The nitrile group is a key functional handle, allowing for transformation into other valuable moieties such as carboxylic acids, amides, and amines. Simultaneously, the benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be selectively removed under conditions like catalytic hydrogenation to reveal the parent phenol. This makes this compound particularly valuable for the controlled, multi-step synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQPXLOPRNLIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340058
Record name 2-Benzyloxyphenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92552-22-2
Record name 2-Benzyloxyphenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxyphenylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-benzyloxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. This document details the core synthetic pathway, reaction mechanism, experimental protocols, and characterization data.

Synthetic Pathway: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-hydroxyphenylacetonitrile (2-cyanophenol) acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide.

The overall reaction is depicted below:

Overall Reaction reactant1 2-Hydroxyphenylacetonitrile product This compound reactant1->product + Base reactant2 Benzyl Bromide reactant2->product

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The key steps are:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), is used to deprotonate the hydroxyl group of 2-hydroxyphenylacetonitrile, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in a concerted, backside attack. This displaces the bromide ion, which is a good leaving group.

The S(_N)2 mechanism is illustrated in the following diagram:

SN2 Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack node_style node_style 2-hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile OH Phenoxide Phenoxide Ion O⁻ 2-hydroxyphenylacetonitrile->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Conjugate_Acid Conjugate Acid Phenoxide_Ion Phenoxide Ion O⁻ Transition_State [Transition State]⁻ Phenoxide_Ion->Transition_State Benzyl_Bromide Benzyl Bromide CH₂-Br Benzyl_Bromide->Transition_State Product This compound O-CH₂-Ph Transition_State->Product Bromide_Ion Br⁻ Transition_State->Bromide_Ion

Caption: The S(_N)2 mechanism for the synthesis of this compound.

Experimental Protocols

Synthesis of 2-Hydroxyphenylacetonitrile (Starting Material)

A common method for the preparation of the starting material, 2-hydroxyphenylacetonitrile, involves the reaction of 2-hydroxybenzyl alcohol with potassium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO).

Protocol:

  • In a round-bottom flask, dissolve 2-hydroxybenzyl alcohol in dimethyl sulfoxide.

  • Add potassium cyanide to the solution.

  • Heat the reaction mixture to approximately 125°C.

  • Slowly add glacial acetic acid dropwise over a period of one hour while maintaining the temperature.

  • Continue stirring the mixture for an additional two hours at 125°C.

  • After cooling, remove the dimethyl sulfoxide under reduced pressure.

  • The residue is then subjected to a standard aqueous work-up and extraction with an organic solvent, followed by purification.

Synthesis of this compound

This protocol is based on a general procedure for the benzylation of a phenolic hydroxyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
2-Hydroxyphenylacetonitrile133.15-1.0 g7.51 mmol1.0
Sodium Hydride (60% in oil)24.00-0.33 g8.26 mmol1.1
Benzyl Bromide171.041.4381.0 mL8.26 mmol1.1
N,N-Dimethylformamide (DMF)73.090.94420 mL--
Ethyl Acetate88.110.902---
Saturated NaCl solution-----
Anhydrous Sodium Sulfate142.04----

Procedure:

  • To a stirred solution of 2-hydroxyphenylacetonitrile (1.0 g, 7.51 mmol) in anhydrous N,N-dimethylformamide (20 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.33 g, 8.26 mmol) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.0 mL, 8.26 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The following tables summarize the expected and reported characterization data for this compound.

Table 1: Physical and Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₃NO
Molecular Weight223.27 g/mol
AppearanceExpected to be a solid or oil
CAS Number92552-22-2

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃) Predicted: δ 7.40-7.20 (m, 9H, Ar-H), 5.10 (s, 2H, O-CH₂-Ph), 3.70 (s, 2H, CH₂-CN)
¹³C NMR (CDCl₃) Predicted: δ 156.0 (C-O), 136.0 (Ar-C), 130.0-127.0 (Ar-CH), 121.0 (Ar-CH), 117.0 (CN), 112.0 (Ar-CH), 70.0 (O-CH₂), 25.0 (CH₂-CN)
IR (KBr, cm⁻¹) Predicted: ~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~2250 (C≡N), ~1600, 1490 (Ar C=C), ~1240 (Ar-O-C)
Mass Spec (EI) Reported: m/z 223 (M⁺), 91 (C₇H₇⁺, base peak)[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis.

Experimental Workflow start Start reactants Combine 2-Hydroxyphenylacetonitrile, NaH, and DMF start->reactants deprotonation Stir at RT for 30 min (Deprotonation) reactants->deprotonation addition Add Benzyl Bromide at 0°C deprotonation->addition reaction Stir at RT for 12-16 h (Sₙ2 Reaction) addition->reaction quench Quench with Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Phase-Transfer Catalysis: An Alternative Approach

For reactions involving reactants in different phases (e.g., a solid base and an organic substrate), phase-transfer catalysis (PTC) can be a highly effective alternative. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with benzyl bromide occurs.

Phase Transfer Catalysis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., K₂CO₃) Phenoxide_Formation Formation of Phenoxide Anion (ArO⁻) Base->Phenoxide_Formation Catalyst_Anion_Exchange Catalyst-Anion Exchange Q⁺X⁻ + ArO⁻ ⇌ Q⁺ArO⁻ + X⁻ Phenoxide_Formation->Catalyst_Anion_Exchange Reaction Sₙ2 Reaction Q⁺ArO⁻ + Ar'CH₂Br -> ArO-CH₂Ar' + Q⁺Br⁻ Catalyst_Anion_Exchange->Reaction Q⁺ArO⁻ transfers to organic phase Benzyl_Bromide Benzyl Bromide (Ar'CH₂Br) Benzyl_Bromide->Reaction Reaction->Catalyst_Anion_Exchange Q⁺Br⁻ returns to aqueous phase Product Product (this compound) Reaction->Product

Caption: Mechanism of phase-transfer catalysis for the synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyloxyphenylacetonitrile

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and purification.

Core Physicochemical Properties

This compound is a solid, white to off-white compound.[1] It is classified as an irritant and should be handled with appropriate personal protective equipment.[2] It is insoluble in water but shows solubility in common organic solvents such as ethanol and dichloromethane.[1]

Data Summary

The key physicochemical data for this compound are summarized in the table below. It is important to note that there are discrepancies in the reported melting point values from different suppliers, which may be due to differences in purity or crystalline form.

PropertyValueSource(s)
CAS Number 92552-22-2[2]
Molecular Formula C₁₅H₁₃NO[1][2]
Molecular Weight 223.28 g/mol [2]
Melting Point 42-46 °C or 75-77 °C[1][2]
Appearance White to off-white solid[1]
Solubility in Water Insoluble[1]
Solubility (Organic) Soluble in ethanol, dichloromethane[1]

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound.

Synthesis via Williamson Ether Synthesis

This protocol describes a common method for the preparation of this compound from 2-hydroxyphenylacetonitrile and benzyl bromide.

Principle: The synthesis is based on the Williamson ether synthesis, where the hydroxyl group of 2-hydroxyphenylacetonitrile is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the ether linkage.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxyphenylacetonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Characterization Protocols

2.2.1. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule, such as the nitrile (C≡N) and the ether (C-O-C) bonds.

  • Methodology: A small sample of this compound is analyzed using an FT-IR spectrometer, typically employing the Attenuated Total Reflectance (ATR) technique for solid samples. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~3050-3000 cm⁻¹ (aromatic C-H stretch)

    • ~2225 cm⁻¹ (C≡N nitrile stretch)

    • ~1600, 1495 cm⁻¹ (aromatic C=C stretch)

    • ~1250 cm⁻¹ (asymmetric C-O-C ether stretch)

    • ~1050 cm⁻¹ (symmetric C-O-C ether stretch)

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals:

    • A singlet corresponding to the benzylic protons (-O-CH₂-Ph).

    • A singlet for the methylene protons adjacent to the nitrile (-CH₂-CN).

    • Multiplets in the aromatic region corresponding to the protons on the two phenyl rings.

  • Expected ¹³C NMR Signals:

    • A signal for the nitrile carbon.

    • Signals for the two methylene carbons.

    • Multiple signals in the aromatic region for the different carbon environments of the phenyl rings.

2.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.

  • Methodology: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[3] The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is measured. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation of the parent ion.[3]

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (m/z ≈ 224.28 for [M+H]⁺).

Logical and Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow Start Starting Materials (2-Hydroxyphenylacetonitrile, Benzyl Bromide, K2CO3) Reaction Williamson Ether Synthesis (Acetone, Reflux) Start->Reaction Combine & Heat Workup Aqueous Workup (Filtration, Extraction, Washing) Reaction->Workup Cool & Filter Drying Drying & Concentration (MgSO4, Rotary Evaporation) Workup->Drying Separate Layers Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Crude Product FinalProduct Pure 2-Benzyloxyphenyl- acetonitrile Purification->FinalProduct Isolated Product

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to 2-Benzyloxyphenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxyphenylacetonitrile, a key organic intermediate, holds significant importance in the synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and discusses its emerging role in medicinal chemistry. The strategic placement of the benzyloxy group on the phenylacetonitrile scaffold offers a versatile platform for the development of novel therapeutic agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

Chemical Identity and Properties

CAS Number: 92552-22-2

Molecular Formula: C₁₅H₁₃NO

Molecular Weight: 223.27 g/mol

Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point75-77 °C[1]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where 2-hydroxybenzonitrile is benzylated. A detailed experimental protocol is outlined below.

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Materials and Reagents:

  • 2-Hydroxybenzonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (10 mL/g of 2-hydroxybenzonitrile).

  • Addition of Benzyl Bromide: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex bioactive molecules. The presence of the nitrile group allows for its conversion into various functional groups such as amines, carboxylic acids, and tetrazoles, which are prevalent in many drug classes. The benzyloxy group provides a lipophilic character and can be involved in crucial binding interactions with biological targets.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its utility is demonstrated in the synthesis of compounds targeting various therapeutic areas. For instance, derivatives of phenylacetonitrile are known to be precursors for inhibitors of enzymes such as Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.

Logical Workflow for Utilizing this compound in a Drug Discovery Program:

DrugDiscoveryWorkflow A Synthesis of This compound B Functional Group Transformation of Nitrile A->B Versatile Intermediate C Scaffold Elaboration and Library Synthesis B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate Selection F->G

Caption: A logical workflow for the use of this compound in a drug discovery cascade.

This workflow highlights the initial synthesis of the core intermediate, followed by chemical modifications to generate a library of diverse compounds. These compounds are then subjected to biological screening to identify "hits" with desired activity. Subsequent lead optimization studies aim to improve the potency, selectivity, and pharmacokinetic properties of the hit compounds, ultimately leading to the selection of a preclinical candidate.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in the field of drug discovery. Its straightforward preparation and the reactivity of its nitrile functionality make it an attractive starting material for the synthesis of novel therapeutic agents. Further exploration of its applications in medicinal chemistry is warranted to fully realize its potential in the development of new medicines. This guide provides a foundational understanding for researchers and drug development professionals to leverage the utility of this valuable chemical entity.

References

Spectroscopic Analysis of 2-Benzyloxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 2-Benzyloxyphenylacetonitrile, a key intermediate in various synthetic pathways. The document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the anticipated spectral data for this compound.

Disclaimer: Specific, experimentally-derived spectral data for this compound is not publicly available. The data presented below is illustrative and based on characteristic values for the functional groups present in the molecule. Researchers should use experimentally obtained data for precise analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45 - 7.25m7HAromatic protons (C₆H₅- and ortho/para-C₆H₄)
~7.00 - 6.90m2HAromatic protons (meta-C₆H₄)
~5.10s2H-O-CH₂-Ph
~3.70s2H-CH₂-CN

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~157.0C-O (aromatic)
~136.5Quaternary C (benzyl)
~130.0 - 127.0Aromatic CH
~121.0Aromatic CH
~117.5-C≡N
~115.0Quaternary C (phenyl)
~112.0Aromatic CH
~70.0-O-CH₂-Ph
~22.0-CH₂-CN
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3060 - 3030MediumAromatic C-H stretch
~2920 - 2850MediumAliphatic C-H stretch
~2250Medium, SharpC≡N stretch (nitrile)
~1600, 1495StrongAromatic C=C stretch
~1240StrongAryl-O-C stretch (asymmetric)
~1040StrongAryl-O-C stretch (symmetric)
~750StrongC-H out-of-plane bend (ortho-disubstituted ring)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Possible Fragment
223~40%[M]⁺ (Molecular Ion)
91100%[C₇H₇]⁺ (Tropylium ion)
132~30%[M - C₇H₇]⁺
104~20%[C₇H₆N]⁺
77~15%[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data outlined above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

FT-IR (Fourier-Transform Infrared) spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: As a solid, this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and then compressed into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: The sample solution is injected into the GC, where it is vaporized. The components are separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a lower temperature (e.g., 50 °C) to a higher temperature (e.g., 250 °C) to ensure good separation.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Proton_NMR 1H NMR Data (Proton Environment) NMR->Proton_NMR Carbon_NMR 13C NMR Data (Carbon Skeleton) NMR->Carbon_NMR IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight & Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation Proton_NMR->Structure_Confirmation Carbon_NMR->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Solubility of 2-Benzyloxyphenylacetonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzyloxyphenylacetonitrile, a key intermediate in organic synthesis. Due to the limited availability of public-domain quantitative solubility data for this compound, this guide presents qualitative solubility information for the structurally similar isomer, 3-Benzyloxyphenylacetonitrile, and related compounds. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.

Solubility Profile

Table 1: Qualitative and Quantitative Solubility of Phenylacetonitrile Derivatives in Organic Solvents

CompoundSolventSolubilityNotes
3-Benzyloxyphenylacetonitrile ChloroformSolubleQualitative data.
DichloromethaneSolubleQualitative data.
Ethyl AcetateSolubleQualitative data.
MethanolSolubleQualitative data.
Diphenylacetonitrile Chloroform-Methanol mixtureA 20% solution has been reported.[1]Qualitative data.[1]
MethanolSoluble[1]-
EthanolSoluble-
Diethyl EtherSoluble-
ChloroformSoluble[1]-
Water270 mg/L[1]-
Phenylacetonitrile (Benzyl Cyanide) Water100 mg/L at 25 °C[2]Insoluble in water.[3]
AlcoholSoluble in all proportions.[2]-
EtherSoluble in all proportions.[2]-
AcetoneSoluble[2]-

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[4][5] The following protocol provides a standardized procedure suitable for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., methanol, chloroform, ethyl acetate)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical instrument.

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1] The exact time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a pipette.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow: Synthesis and Application

While specific signaling pathways involving this compound are not documented, a logical workflow can be constructed to illustrate its synthesis and potential application as a chemical intermediate, which is a common role for such molecules in drug discovery and development.

G cluster_synthesis Synthesis of Benzyloxyphenylacetonitrile cluster_application Application as a Pharmaceutical Intermediate SM Starting Materials (e.g., Hydroxyphenylacetonitrile, Benzyl Halide) Reaction Williamson Ether Synthesis SM->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification FinalProduct This compound Purification->FinalProduct Hydrolysis Nitrile Hydrolysis (Acid or Base Catalyzed) FinalProduct->Hydrolysis CarboxylicAcid Benzyloxyphenylacetic Acid Hydrolysis->CarboxylicAcid FurtherSynth Further Synthetic Steps (e.g., Amide Coupling, Esterification) CarboxylicAcid->FurtherSynth API Active Pharmaceutical Ingredient (API) FurtherSynth->API

A generalized workflow for the synthesis and potential application of this compound.

This diagram illustrates a common synthetic route to benzyloxyphenylacetonitriles via the Williamson ether synthesis, followed by purification. The resulting compound can then serve as a versatile intermediate. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which is a common precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

References

An In-depth Technical Guide to the Synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-Benzyloxyphenylacetonitrile, a key intermediate in various organic synthesis applications. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 2-Hydroxyphenylacetonitrile (also known as 2-cyanophenol), followed by its O-benzylation to yield the final product. This document includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and mechanism to support research and development activities.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-Hydroxyphenylacetonitrile, from readily available starting materials such as salicylaldehyde. The second stage employs the Williamson ether synthesis for the O-benzylation of the phenolic hydroxyl group of 2-Hydroxyphenylacetonitrile using a suitable benzylating agent.

G cluster_0 Stage 1: Synthesis of 2-Hydroxyphenylacetonitrile cluster_1 Stage 2: O-Benzylation (Williamson Ether Synthesis) Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime + Hydroxylamine Hydroxylamine Hydroxylamine 2-Hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile Salicylaldoxime->2-Hydroxyphenylacetonitrile Dehydration Dehydration Dehydration 2-HPA 2-Hydroxyphenylacetonitrile This compound This compound 2-HPA->this compound + Benzyl Halide, Base BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) Base Base (e.g., Cs2CO3)

Figure 1: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 2-Hydroxyphenylacetonitrile

The precursor, 2-Hydroxyphenylacetonitrile, can be synthesized from salicylaldehyde through the formation of an oxime followed by dehydration.[1][2]

Experimental Protocol: Synthesis of 2-Hydroxyphenylacetonitrile from Salicylaldehyde

This protocol involves two main reactions: the formation of salicylaldoxime and its subsequent dehydration to the nitrile.

Step 1: Preparation of Salicylaldoxime [2]

  • Prepare an aqueous solution of hydroxylamine hydrochloride.

  • Add sodium carbonate in portions to the hydroxylamine hydrochloride solution while stirring until the solution becomes clear.

  • To this solution, add ethanol and then salicylaldehyde.

  • Heat the reaction mixture at approximately 85-90°C for about 1 hour.

  • After the reaction, separate the organic phase, wash it with water, and then add more water to precipitate the white crystalline product, salicylaldoxime.

  • Collect the crystals by filtration and dry them.

Step 2: Dehydration of Salicylaldoxime to 2-Hydroxyphenylacetonitrile [2]

  • To the dried salicylaldoxime crystals, add acetic anhydride.

  • Heat the mixture at approximately 125-130°C for 3 hours.

  • After the reaction, remove the solvent to obtain a dark brown liquid.

  • This crude product can then be purified by hydrolysis and acidification to yield 2-Hydroxyphenylacetonitrile.

Stage 2: Synthesis of this compound via Williamson Ether Synthesis

The final step in the synthesis is the O-benzylation of 2-Hydroxyphenylacetonitrile. This reaction is a classic example of the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (in this case, a phenol) with an organohalide.[3]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. The phenolic proton of 2-Hydroxyphenylacetonitrile is first abstracted by a base to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide leaving group to form the ether linkage.

G Start 2-Hydroxyphenylacetonitrile Phenoxide 2-Cyanophenoxide Ion Start->Phenoxide + Base Transition_State SN2 Transition State Phenoxide->Transition_State + Benzyl Bromide Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Transition_State Product This compound Transition_State->Product Bromide_Ion Bromide Ion Transition_State->Bromide_Ion Base Base (e.g., Cs2CO3) Protonated_Base Protonated Base Base->Protonated_Base

Figure 2: Mechanism of the Williamson ether synthesis for this compound.
Experimental Protocol: O-Benzylation of 2-Hydroxyphenylacetonitrile

The following protocol is based on a general procedure for benzylation of hydroxyl groups and specific conditions reported for a similar reaction.[3][4]

  • In a round-bottom flask, dissolve 2-Hydroxyphenylacetonitrile (1.0 equivalent) in acetonitrile (CH₃CN).

  • Add cesium carbonate (Cs₂CO₃) as the base to the solution.

  • Add benzyl bromide (BnBr) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the O-benzylation step, based on a representative procedure.[4]

ParameterValue
Starting Material 2-Hydroxyphenylacetonitrile
Reagents Benzyl bromide, Cesium Carbonate (Cs₂CO₃)
Solvent Acetonitrile (CH₃CN)
Reaction Temperature Reflux
Reaction Time 4 hours
Reported Yield 82%

Starting Materials and Reagents

The following table provides a summary of the primary starting materials and reagents required for the synthesis of this compound.

StageMaterial/ReagentRole
Stage 1 SalicylaldehydeStarting Material
Hydroxylamine HydrochlorideReagent for Oxime Formation
Sodium CarbonateBase
EthanolSolvent
Acetic AnhydrideDehydrating Agent
Stage 2 2-HydroxyphenylacetonitrileStarting Material (Phenol)
Benzyl BromideReagent (Alkylating Agent)
Cesium Carbonate (Cs₂CO₃)Base
Acetonitrile (CH₃CN)Solvent
Ethyl AcetateExtraction Solvent
Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelStationary Phase for Chromatography

References

An In-depth Technical Guide to the Theoretical Yield Calculation for 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 2-Benzyloxyphenylacetonitrile, a key intermediate in various pharmaceutical and organic synthesis applications. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document outlines the underlying chemical principles, provides a detailed experimental protocol, and offers a step-by-step guide to calculating the theoretical yield.

Reaction Principle and Stoichiometry

The synthesis of this compound proceeds through the O-alkylation of 2-hydroxyphenylacetonitrile with benzyl bromide. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of 2-hydroxyphenylacetonitrile to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide to yield the desired ether product, this compound, and a salt byproduct.

The balanced chemical equation for this reaction is:

C8H7NO + C7H7Br + Base → C15H13NO + Base·HBr

The stoichiometry of the reaction is 1:1:1 between 2-hydroxyphenylacetonitrile, benzyl bromide, and the product. This 1:1 molar ratio is fundamental to the calculation of the theoretical yield.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash it three times with water and once with brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a solid.[1][2][3][4][5]

Quantitative Data for Theoretical Yield Calculation

The following table summarizes the necessary quantitative data for the theoretical yield calculation.

CompoundChemical FormulaMolar Mass ( g/mol )
2-HydroxyphenylacetonitrileC₈H₇NO133.15
Benzyl BromideC₇H₇Br171.04
This compoundC₁₅H₁₃NO223.27

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

Step 1: Determine the moles of each reactant.

Let's consider a hypothetical experiment where we start with:

  • Mass of 2-hydroxyphenylacetonitrile = 5.00 g

  • Mass of benzyl bromide = 7.00 g

Moles of 2-hydroxyphenylacetonitrile = Mass / Molar Mass = 5.00 g / 133.15 g/mol = 0.0375 mol

Moles of benzyl bromide = Mass / Molar Mass = 7.00 g / 171.04 g/mol = 0.0409 mol

Step 2: Identify the limiting reactant.

The balanced equation shows a 1:1 molar ratio between the reactants. To identify the limiting reactant, we compare the moles of each reactant. In this case, 2-hydroxyphenylacetonitrile (0.0375 mol) is present in a smaller molar amount than benzyl bromide (0.0409 mol). Therefore, 2-hydroxyphenylacetonitrile is the limiting reactant . The reaction will stop once all the 2-hydroxyphenylacetonitrile is consumed.

Step 3: Calculate the theoretical moles of the product.

Since the reaction stoichiometry between the limiting reactant (2-hydroxyphenylacetonitrile) and the product (this compound) is 1:1, the theoretical moles of the product are equal to the moles of the limiting reactant.

Theoretical moles of this compound = 0.0375 mol

Step 4: Calculate the theoretical yield in grams.

Theoretical Yield (g) = Theoretical moles of product × Molar mass of product

Theoretical Yield of this compound = 0.0375 mol × 223.27 g/mol = 8.37 g

Therefore, the theoretical yield of this compound for this hypothetical experiment is 8.37 grams.

Visualizations

Theoretical_Yield_Calculation_Workflow cluster_reactants Reactant Information cluster_calculations Stoichiometric Calculations cluster_product Product Information reactant1 Mass of 2-Hydroxyphenylacetonitrile moles1 Calculate Moles of 2-Hydroxyphenylacetonitrile reactant1->moles1 reactant2 Mass of Benzyl Bromide moles2 Calculate Moles of Benzyl Bromide reactant2->moles2 molar_mass1 Molar Mass of 2-Hydroxyphenylacetonitrile molar_mass1->moles1 molar_mass2 Molar Mass of Benzyl Bromide molar_mass2->moles2 limiting_reactant Identify Limiting Reactant moles1->limiting_reactant moles2->limiting_reactant product_moles Calculate Theoretical Moles of Product limiting_reactant->product_moles theoretical_yield Calculate Theoretical Yield (g) product_moles->theoretical_yield molar_mass_product Molar Mass of This compound molar_mass_product->theoretical_yield

Caption: Logical workflow for theoretical yield calculation.

Experimental_Workflow start Start dissolve Dissolve 2-Hydroxyphenylacetonitrile in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base add_benzyl_bromide Add Benzyl Bromide add_base->add_benzyl_bromide react Heat and Stir (4-6 hours) add_benzyl_bromide->react workup Work-up (Ethyl Acetate, H₂O, Brine) react->workup dry Dry with Na₂SO₄ workup->dry concentrate Concentrate dry->concentrate purify Recrystallize from Ethanol concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis.

References

Navigating the Stability of 2-Benzyloxyphenylacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique chemical architecture comprising a benzyl ether and a nitrile functional group. Understanding its chemical stability and establishing appropriate storage conditions are paramount to ensure its integrity, purity, and ultimately, the quality of downstream products. This technical guide provides a comprehensive overview of the chemical stability of this compound, outlining potential degradation pathways, recommended storage conditions, and methodologies for stability assessment. The information presented herein is compiled from established chemical principles and regulatory guidelines for stability testing.

Chemical Profile and Inherent Stability

This compound is a solid at room temperature. Its structure, featuring a stable phenylacetonitrile core with a benzyloxy substituent, suggests a generally good intrinsic stability under standard conditions. However, the presence of the ether linkage and the nitrile group introduces potential vulnerabilities to specific environmental stressors.

Recommended Storage and Handling

To maintain the long-term integrity of this compound, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Avoid excessive heat.Elevated temperatures can accelerate degradation reactions.
Light Protect from light.Exposure to UV or visible light can potentially induce photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) if possible, for long-term storage.Minimizes the risk of oxidative degradation.
Container Keep in a tightly sealed, non-reactive container (e.g., amber glass).Prevents exposure to moisture and atmospheric oxygen.
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1][2]As with any chemical substance, safe handling practices are essential to prevent exposure.

Potential Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways can be anticipated under stress conditions: hydrolysis of the nitrile group and cleavage of the benzyl ether linkage.

Hydrolytic Degradation

The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of a carboxylic acid (2-benzyloxyphenylacetic acid) or an amide intermediate.

Ether Cleavage

The benzyl ether linkage can be cleaved under strong acidic conditions.[3][4] This degradation pathway would result in the formation of 2-hydroxyphenylacetonitrile and benzyl alcohol.

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound This compound This compound 2-Benzyloxyphenylacetic Acid 2-Benzyloxyphenylacetic Acid This compound->2-Benzyloxyphenylacetic Acid Hydrolysis (Acidic/Basic) 2-Hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile This compound->2-Hydroxyphenylacetonitrile Ether Cleavage (Acidic) Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol Ether Cleavage (Acidic)

Caption: Potential degradation routes of this compound.

Forced Degradation Studies: An Experimental Framework

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table outlines a typical experimental protocol for conducting forced degradation studies on this compound, based on ICH guidelines.

Stress ConditionProposed Experimental ProtocolPotential Degradants
Acidic Hydrolysis Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 N HCl at 60°C for 24 hours.2-Benzyloxyphenylacetic acid, 2-Hydroxyphenylacetonitrile, Benzyl alcohol
Basic Hydrolysis Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 N NaOH at 60°C for 24 hours.2-Benzyloxyphenylacetic acid
Oxidative Degradation Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and treat with 3% H₂O₂ at room temperature for 24 hours.Potential oxidation products of the benzyl group or aromatic ring.
Thermal Degradation Store solid this compound at 80°C for 48 hours.To be determined by analysis.
Photolytic Degradation Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.To be determined by analysis.

Experimental Protocols

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Accurately weigh approximately 10 mg of solid this compound into a vial and place it in an oven at 80°C for 48 hours. After cooling, dissolve the sample in a suitable solvent.

    • Photolytic Degradation: Transfer 1 mL of the stock solution into a quartz cuvette. Expose the sample to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A diode array detector is recommended to facilitate peak purity analysis and to obtain UV spectra of the degradation products.

The following diagram outlines the general workflow for conducting and analyzing forced degradation studies.

G Forced Degradation Study Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Apply Stress Conditions->Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Apply Stress Conditions->Basic Hydrolysis Oxidative Degradation Oxidative Degradation Apply Stress Conditions->Oxidative Degradation Thermal Degradation Thermal Degradation Apply Stress Conditions->Thermal Degradation Photolytic Degradation Photolytic Degradation Apply Stress Conditions->Photolytic Degradation Analyze Samples (HPLC-DAD) Analyze Samples (HPLC-DAD) Acidic Hydrolysis->Analyze Samples (HPLC-DAD) Basic Hydrolysis->Analyze Samples (HPLC-DAD) Oxidative Degradation->Analyze Samples (HPLC-DAD) Thermal Degradation->Analyze Samples (HPLC-DAD) Photolytic Degradation->Analyze Samples (HPLC-DAD) Identify & Quantify Degradants Identify & Quantify Degradants Analyze Samples (HPLC-DAD)->Identify & Quantify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify & Quantify Degradants->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Caption: General workflow for forced degradation studies.

Conclusion

While this compound exhibits good inherent stability, it is susceptible to degradation under specific stress conditions, primarily through hydrolysis of the nitrile group and cleavage of the benzyl ether linkage. Adherence to recommended storage and handling procedures is crucial for maintaining its quality. The information and experimental frameworks provided in this guide serve as a valuable resource for researchers and drug development professionals in designing and executing robust stability studies, ultimately ensuring the integrity of this important chemical intermediate. Further experimental studies are warranted to obtain quantitative stability data and to fully characterize the degradation profile of this compound.

References

The Obscure History of a Niche Chemical: 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of key chemical intermediates is paramount. However, the history of some compounds, like 2-Benzyloxyphenylacetonitrile, is not always a well-documented narrative of groundbreaking discovery but rather a quiet emergence into the scientific literature as a useful, yet unremarkable, building block.

Unlike many historically significant molecules with celebrated discovery stories, this compound appears to have entered the chemical lexicon without fanfare. Extensive searches of scientific databases and historical chemical literature do not reveal a singular, seminal publication detailing its initial synthesis and characterization. Its history is, therefore, one of inferred synthesis and application as a niche intermediate in organic chemistry.

Plausible Synthesis: The Benzylation of 2-Hydroxyphenylacetonitrile

The most logical and commonly inferred route to this compound is through the benzylation of its precursor, 2-hydroxyphenylacetonitrile. This straightforward etherification reaction is a fundamental transformation in organic synthesis.

General Experimental Protocol:

The synthesis would typically involve the deprotonation of the phenolic hydroxyl group of 2-hydroxyphenylacetonitrile with a suitable base to form a phenoxide ion. This is followed by a nucleophilic substitution reaction with a benzyl halide, most commonly benzyl bromide or benzyl chloride.

Reaction Scheme:

G cluster_0 Reaction 2-Hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile Product This compound 2-Hydroxyphenylacetonitrile->Product 1. Deprotonation 2. Nucleophilic Attack Base Base (e.g., K2CO3, NaH) Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Solvent Solvent (e.g., Acetone, DMF) Salt Salt Byproduct

Caption: General reaction pathway for the synthesis of this compound.

Detailed Methodology:

  • Dissolution: 2-Hydroxyphenylacetonitrile is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: A base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding potassium or sodium phenoxide in situ.

  • Alkylation: Benzyl bromide or benzyl chloride is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the benzyl ether linkage.

  • Workup and Purification: The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The crude product is then isolated by filtration to remove inorganic salts, followed by evaporation of the solvent. The residue is often purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data: A Representative Synthesis

While a "first" synthesis is not clearly documented, the following table summarizes typical quantitative data that would be expected from a modern laboratory preparation based on the general protocol described above.

ParameterValue
Reactants
2-Hydroxyphenylacetonitrile1.0 equivalent
Benzyl Bromide1.1 - 1.2 equivalents
Potassium Carbonate1.5 - 2.0 equivalents
Solvent Acetone or DMF
Reaction Temperature Room Temperature to 60 °C
Reaction Time 4 - 24 hours
Typical Yield 85 - 95%
Melting Point Not consistently reported
Appearance Off-white to pale yellow solid/oil

Applications and Significance

The history of this compound is intrinsically linked to its utility as a synthetic intermediate. The "benzyloxy" group serves as a common protecting group for phenols in multi-step syntheses. This protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation.

The nitrile functionality is also a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic compounds. Therefore, this compound has likely been synthesized on numerous occasions as a stepping stone towards more complex target molecules in fields such as medicinal chemistry and materials science. However, its role has been that of a transient intermediate rather than a final product of significant historical note.

Conclusion

Unlocking the Potential of 2-Benzyloxyphenylacetonitrile: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the untapped potential of 2-Benzyloxyphenylacetonitrile (CAS No. 92552-22-2). While direct research on this specific molecule is limited, this document provides a roadmap for future investigation by drawing parallels with closely related compounds and outlining key areas for exploration in synthesis, derivatization, and biological screening.

Core Compound Details

PropertyValueReference
CAS Number 92552-22-2[1][2]
Molecular Formula C₁₅H₁₃NO[1]
Molecular Weight 223.27 g/mol [1]
Melting Point 75-77 °C[2]

Synthetic Pathways: Charting the Course for Production

Williamson Ether Synthesis Approach

This robust and well-established method is a primary candidate for the synthesis of this compound. The proposed reaction involves the O-alkylation of 2-hydroxyphenylacetonitrile with benzyl bromide in the presence of a suitable base.

Proposed Experimental Protocol:

  • Dissolution: Dissolve 2-hydroxyphenylacetonitrile (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution.

  • Alkylation: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Diagram of Proposed Williamson Ether Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile Mixing Mixing 2-Hydroxyphenylacetonitrile->Mixing Benzyl Bromide Benzyl Bromide Benzyl Bromide->Mixing Base (K2CO3) Base (K2CO3) Base (K2CO3)->Mixing Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Mixing Reflux Reflux Mixing->Reflux TLC Monitoring TLC Monitoring Reflux->TLC Monitoring Filtration Filtration TLC Monitoring->Filtration Reaction Complete Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Purification Purification Solvent Evaporation->Purification Product This compound Purification->Product G cluster_derivatives Potential Derivatives Start This compound Carboxylic_Acid 2-Benzyloxyphenylacetic Acid Start->Carboxylic_Acid Hydrolysis Amine 2-(2-Benzyloxyphenyl)ethanamine Start->Amine Reduction (LiAlH4) Ketone Aryl/Alkyl 2-Benzyloxyphenylethyl Ketone Start->Ketone Grignard/Organolithium Reaction Amide 2-Benzyloxyphenylacetamide Start->Amide Partial Hydrolysis G cluster_screening Initial Biological Screening Compound This compound & Derivatives Antimicrobial Antimicrobial Assays Compound->Antimicrobial Anticancer Anticancer Cell Line Screening Compound->Anticancer Enzyme Enzyme Inhibition Assays Compound->Enzyme CNS CNS Target Screening Compound->CNS Hit Biological 'Hit' Antimicrobial->Hit Anticancer->Hit Enzyme->Hit CNS->Hit Lead_Opt Lead Optimization Hit->Lead_Opt

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzyloxyphenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and is utilized in drug discovery and development.[1] Its synthesis involves the benzylation of the hydroxyl group of 2-hydroxyphenylacetonitrile. The following protocol provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Safety Precautions

Researchers must adhere to standard laboratory safety procedures. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[2] The related compound, 2-[3-(Benzyloxy)phenyl]acetonitrile, is harmful if swallowed, in contact with skin, or inhaled.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[2]

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplierPurity
2-HydroxyphenylacetonitrileC₈H₇NO133.151.33 g (10 mmol)e.g., Sigma-Aldrich≥98%
Benzyl BromideC₇H₇Br171.041.88 g (11 mmol)e.g., Acros Organics≥99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g (20 mmol)e.g., Fisher Scientific≥99%
AcetoneC₃H₆O58.0850 mLe.g., VWR ChemicalsACS Grade
Dichloromethane (DCM)CH₂Cl₂84.93100 mLe.g., MerckHPLC Grade
Saturated Sodium BicarbonateNaHCO₃84.0150 mLLaboratory Prepared-
BrineNaCl58.4450 mLLaboratory Prepared-
Anhydrous Sodium SulfateNa₂SO₄142.04As needede.g., Alfa Aesar≥99%

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR tube and spectrometer

  • FT-IR spectrometer

Step-by-Step Synthesis Procedure

  • Reaction Setup : To a 100 mL round-bottom flask, add 2-hydroxyphenylacetonitrile (1.33 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).

  • Addition of Reagent : While stirring the mixture, add benzyl bromide (1.88 g, 11 mmol) dropwise at room temperature.

  • Reaction : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) using a heating mantle. Maintain the reflux for 6-8 hours.

  • Monitoring the Reaction : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the starting material (2-hydroxyphenylacetonitrile) indicates the completion of the reaction.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction : Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 50 mL).

  • Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification : The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure solid.

Characterization Data (Expected)

Analysis TechniqueExpected Results
¹H NMR (CDCl₃)δ (ppm): 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.30-7.20 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 5.15 (s, 2H, -O-CH₂-Ar), 3.75 (s, 2H, -CH₂-CN).
¹³C NMR (CDCl₃)δ (ppm): 157.0, 136.5, 129.5, 128.8, 128.3, 127.5, 122.0, 117.5, 115.5, 112.0, 70.5, 22.5.
FT-IR (KBr)ν (cm⁻¹): 3035 (Ar C-H), 2250 (C≡N), 1600, 1495 (Ar C=C), 1245 (Ar-O-C).
Melting Point Approximately 65-68 °C.
Yield 80-90%.

Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation and Work-up cluster_purification Purification and Analysis A 1. Add 2-hydroxyphenylacetonitrile, potassium carbonate, and acetone to a round-bottom flask. B 2. Add benzyl bromide dropwise while stirring. A->B C 3. Heat the mixture to reflux for 6-8 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool and filter the reaction mixture. D->E F 6. Remove solvent using a rotary evaporator. E->F G 7. Perform liquid-liquid extraction with DCM, NaHCO₃, and brine. F->G H 8. Dry the organic layer with anhydrous sodium sulfate. G->H I 9. Purify the crude product by column chromatography. H->I J 10. Characterize the final product (NMR, FT-IR, MP). I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Benzyloxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is a two-step process commencing with the formation of 2-hydroxyphenylacetonitrile from 2-hydroxybenzyl alcohol, followed by the benzylation of the phenolic hydroxyl group via a Williamson ether synthesis. This application note includes detailed experimental procedures, a summary of quantitative data, a workflow diagram, and expected characterization data for the final product.

Introduction

This compound is a key building block in organic synthesis, featuring a versatile nitrile group and a protected phenol. This structure is found in various compounds of medicinal interest. The following protocol outlines a reliable and scalable two-step synthesis suitable for a standard laboratory setting. The first step involves the conversion of 2-hydroxybenzyl alcohol to 2-hydroxyphenylacetonitrile. The second step is the protection of the phenolic hydroxyl group as a benzyl ether using benzyl bromide under basic conditions.

Data Presentation

StepReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)ReagentMolecular Weight ( g/mol )AmountMoles (mmol)SolventVolume (mL)ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
12-Hydroxybenzyl alcohol124.1429.8240Potassium cyanide65.1218.0276Dimethyl sulfoxide2502-Hydroxyphenylacetonitrile133.1531.9619.360.5[1]
Glacial acetic acid60.0516.0 g (15.2 mL)266
22-Hydroxyphenylacetonitrile133.1510.075.1Benzyl bromide171.0414.2 g (10.2 mL)83.0N,N-Dimethylformamide100This compound223.2716.7715.1~90 (estimated)
Potassium carbonate138.2115.6112.7

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyphenylacetonitrile

This protocol is adapted from a patented procedure.

Materials:

  • 2-Hydroxybenzyl alcohol

  • Potassium cyanide (KCN) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Chloroform

  • Water

  • Sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 29.8 g of 2-hydroxybenzyl alcohol and 18 g of potassium cyanide in 250 mL of dimethylsulfoxide.

  • Heat the mixture to 125 °C.

  • Slowly add 16 g of glacial acetic acid dropwise over a period of 1 hour.

  • Maintain the reaction mixture at 125 °C and continue stirring for an additional 2 hours.

  • After cooling, remove the dimethylsulfoxide under reduced pressure (in vacuo).

  • To the residue, add 200 mL of water and 150 mL of chloroform and stir.

  • Transfer the mixture to a separatory funnel and separate the chloroform layer.

  • Extract the aqueous phase again with 150 mL of chloroform.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the chloroform by rotary evaporation to yield 2-hydroxyphenylacetonitrile. The reported yield for this step is approximately 60.5%.[1]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g of 2-hydroxyphenylacetonitrile in 100 mL of anhydrous N,N-dimethylformamide.

  • Add 15.6 g of anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add 10.2 mL of benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound. The expected yield is typically high for this type of reaction, around 90%.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Hydroxyphenylacetonitrile cluster_step2 Step 2: Synthesis of this compound A1 2-Hydroxybenzyl Alcohol R1 Reaction in DMSO at 125°C A1->R1 A2 Potassium Cyanide A2->R1 A3 Glacial Acetic Acid A3->R1 dropwise W1 Work-up: - Evaporation - Extraction with Chloroform - Drying R1->W1 P1 2-Hydroxyphenylacetonitrile W1->P1 R2 Reaction in DMF at 60-70°C P1->R2 P1->R2 B1 Benzyl Bromide B1->R2 B2 Potassium Carbonate B2->R2 W2 Work-up: - Aqueous Quench - Extraction with Ethyl Acetate - Chromatography R2->W2 P2 This compound (Final Product) W2->P2

Caption: Workflow for the two-step synthesis of this compound.

Characterization of this compound

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Mass Spectrometry (MS):

    • Molecular Formula: C₁₅H₁₃NO

    • Molecular Weight: 223.27 g/mol

    • Expected m/z: 224.1 [M+H]⁺ for ESI-MS. The fragmentation pattern in GC-MS would show a prominent peak for the benzyl cation at m/z 91.

  • Infrared (IR) Spectroscopy:

    • C≡N stretch: A sharp absorption band is expected around 2240-2260 cm⁻¹.

    • C-O-C stretch (ether): Strong absorptions are expected in the region of 1250-1000 cm⁻¹.

    • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

    • Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • A singlet for the benzylic protons (-O-CH₂-Ph) is expected around δ 5.1 ppm.

      • A singlet for the methylene protons (-CH₂-CN) is expected around δ 3.7 ppm.

      • Multiplets for the aromatic protons of both the phenyl and benzyloxy rings are expected in the range of δ 6.8-7.5 ppm.

    • ¹³C NMR:

      • The nitrile carbon (-C≡N) is expected to appear around δ 117-119 ppm.

      • The benzylic carbon (-O-CH₂-Ph) is expected around δ 70 ppm.

      • The methylene carbon (-CH₂-CN) is expected around δ 20-25 ppm.

      • Aromatic carbons will appear in the δ 110-160 ppm region.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken, especially when handling toxic reagents like potassium cyanide. The provided yield for the second step is an estimate and may vary depending on the specific reaction conditions and purification efficiency.

References

2-Benzyloxyphenylacetonitrile: A Key Intermediate in the Synthesis of Bioactive Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Benzyloxyphenylacetonitrile is a versatile synthetic intermediate that holds significant promise in medicinal chemistry, primarily serving as a protected precursor to 2-hydroxyphenylacetonitrile. The strategic use of the benzyl protecting group allows for a range of chemical transformations on other parts of the molecule before its removal to reveal a reactive phenol. This phenol is a cornerstone for the construction of various heterocyclic scaffolds, most notably benzofurans, a class of compounds renowned for their diverse and potent biological activities. This application note will detail the synthesis of this compound, its conversion to the key intermediate 2-hydroxyphenylacetonitrile, and the subsequent elaboration of this intermediate into medicinally relevant benzofuran derivatives.

Application 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of 2-hydroxyphenylacetonitrile. This reaction protects the phenolic hydroxyl group, preventing its interference in subsequent reactions.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-hydroxyphenylacetonitrile, benzyl bromide, potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine.

  • Procedure:

    • To a solution of 2-hydroxyphenylacetonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Application 2: Intermediate for Bioactive Benzofuran Derivatives

The primary application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of benzofuran derivatives. The benzofuran scaffold is present in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.

The general synthetic strategy involves the deprotection of the benzyl group from this compound to yield 2-hydroxyphenylacetonitrile. This intermediate then undergoes cyclization to form the benzofuran ring.

Logical Workflow for Benzofuran Synthesis:

Benzofuran_Synthesis A This compound B Debenzylation (e.g., H₂, Pd/C) A->B Step 1 C 2-Hydroxyphenylacetonitrile B->C D Reaction with α-haloketones C->D Step 2 E Intermediate D->E F Intramolecular Cyclization E->F Step 3 G Bioactive Benzofuran Derivatives F->G

Caption: Synthetic pathway from this compound to bioactive benzofurans.

Experimental Protocol: Synthesis of 3-Amino-2-cyanobenzofuran from 2-Hydroxyphenylacetonitrile

This protocol describes a common method to form a functionalized benzofuran ring from the key intermediate.

  • Materials: 2-hydroxyphenylacetonitrile, 2-chloroacetonitrile, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-hydroxyphenylacetonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add 2-chloroacetonitrile (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the 3-amino-2-cyanobenzofuran derivative.

Biological Activities of Derived Benzofurans

Benzofuran derivatives synthesized from this compound (via 2-hydroxyphenylacetonitrile) have been reported to exhibit a range of biological activities. The specific activity is dependent on the nature and position of substituents on the benzofuran core.

Table 1: Examples of Biological Activities of Benzofuran Derivatives

Benzofuran Derivative ClassBiological ActivityRepresentative IC₅₀/MIC Values
2-ArylbenzofuransAnticancerIC₅₀: 0.5 - 10 µM (against various cancer cell lines)
3-Aminobenzofuran-2-carboxamidesAntimicrobialMIC: 2 - 64 µg/mL (against bacterial and fungal strains)
Benzofuran-based chalconesAnti-inflammatoryIC₅₀: 1 - 25 µM (for COX-2 inhibition)
2-Substituted benzofuransAcetylcholinesterase (AChE) InhibitorsIC₅₀: 0.1 - 5 µM

Signaling Pathway Implication: Acetylcholinesterase Inhibition

Certain benzofuran derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_drug Drug Action A Acetylcholine (ACh) (Neurotransmitter) B Acetylcholinesterase (AChE) (Enzyme) A->B Hydrolysis D Postsynaptic Receptor A->D Binding C Choline + Acetate (Inactive) B->C E Neuronal Signal D->E F Benzofuran Derivative (Inhibitor) F->B Inhibition

Caption: Mechanism of AChE inhibition by benzofuran derivatives.

While this compound may not possess significant intrinsic biological activity, its utility as a protected precursor for 2-hydroxyphenylacetonitrile makes it a valuable building block in medicinal chemistry. The strategic use of this intermediate facilitates the synthesis of a diverse range of benzofuran derivatives with significant therapeutic potential. The protocols and data presented herein highlight the importance of this compound in the drug discovery and development pipeline, particularly in the exploration of novel benzofuran-based therapeutic agents. Further derivatization of the benzofuran scaffold can lead to the discovery of new compounds with enhanced potency and selectivity for various biological targets.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-benzyloxyphenylacetonitrile as a versatile starting material for the synthesis of various medicinally relevant heterocyclic compounds, including benzofurans, coumarins, and quinolines.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a protected phenol and a reactive nitrile group, allows for a variety of chemical transformations. The benzyl protecting group can be selectively removed to unmask a reactive hydroxyl group, which, in concert with the nitrile or a derivative thereof, can participate in various cyclization reactions to form a diverse range of heterocyclic scaffolds. These heterocyclic cores are of significant interest in drug discovery due to their prevalence in biologically active molecules.

This document outlines synthetic pathways starting from this compound to afford three important classes of heterocycles. For each class, a detailed experimental protocol for the key transformations is provided, along with tabulated quantitative data from analogous reactions to guide experimental design and optimization.

I. Synthesis of Benzofuran Derivatives

A key application of this compound is its conversion to 3-aminobenzofuran-2-carboxamide. The synthetic strategy involves a three-step sequence: debenzylation to the corresponding phenol, O-alkylation with a haloacetonitrile, and a subsequent intramolecular Thorpe-Ziegler cyclization.

Logical Workflow for Benzofuran Synthesis

Benzofuran_Synthesis start This compound step1 Debenzylation (H₂, Pd/C) start->step1 intermediate1 2-Hydroxybenzonitrile step1->intermediate1 step2 O-Alkylation (ClCH₂CN, K₂CO₃) intermediate1->step2 intermediate2 2-(Cyanomethoxy)benzonitrile step2->intermediate2 step3 Thorpe-Ziegler Cyclization (Base) intermediate2->step3 product 3-Aminobenzofuran- 2-carboxamide step3->product

Synthetic pathway from this compound to 3-aminobenzofuran-2-carboxamide.
Experimental Protocols

Step 1: Debenzylation of this compound to 2-Hydroxybenzonitrile

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Inert gas (Nitrogen or Argon)

    • Filtration agent (e.g., Celite®)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

    • Introduce hydrogen gas (from a balloon or a hydrogenation apparatus) to the reaction mixture.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-hydroxybenzonitrile. The product can be purified further by column chromatography or recrystallization if necessary.

Step 2: O-Alkylation of 2-Hydroxybenzonitrile to 2-(Cyanomethoxy)benzonitrile

  • Materials:

    • 2-Hydroxybenzonitrile

    • Chloroacetonitrile

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • To a solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 3 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(cyanomethoxy)benzonitrile.

Step 3: Thorpe-Ziegler Cyclization to 3-Aminobenzofuran-2-carboxamide

  • Materials:

    • 2-(Cyanomethoxy)benzonitrile

    • Potassium Hydroxide (KOH)

    • Ethanol

  • Procedure:

    • Dissolve the crude 2-(cyanomethoxy)benzonitrile (1.0 eq) in ethanol.

    • Add a solution of potassium hydroxide (1.2 eq) in ethanol.

    • Heat the reaction mixture to 75 °C and stir for 3 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the solvent and extract with an appropriate organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for similar transformations found in the literature.

Reaction StepStarting MaterialReagents and ConditionsProductYield (%)
Debenzylation Substituted Benzyl EtherH₂, 10% Pd/C, Ethanol, RTCorresponding Phenol>95
O-Alkylation 2-HydroxybenzonitrileChloroacetonitrile, K₂CO₃, DMF, 80 °C2-(Cyanomethoxy)benzonitrile~85-95
Thorpe-Ziegler Cyclization Dinitrile PrecursorBase (e.g., NaOEt, KOH), Ethanol, RefluxCyclic Enamino-nitrile70-90

II. Synthesis of Coumarin Derivatives

This compound can be converted into coumarin derivatives through a multi-step sequence involving debenzylation, conversion of the nitrile to an aldehyde, and subsequent Knoevenagel condensation.

Logical Workflow for Coumarin Synthesis

Coumarin_Synthesis cluster_1 start This compound step1 Debenzylation (H₂, Pd/C) start->step1 intermediate1 2-Hydroxybenzonitrile step1->intermediate1 step2 Stephen Reduction (SnCl₂, HCl) intermediate1->step2 intermediate3 intermediate3 step2->intermediate3 intermediate2 Salicylaldehyde step3 Knoevenagel Condensation (Active Methylene Cmpd, Base) intermediate2->step3 product Substituted Coumarin step3->product step4 step4 intermediate3->step4

Synthetic pathway from this compound to coumarin derivatives.
Experimental Protocols

Step 1: Debenzylation of this compound to 2-Hydroxybenzonitrile

  • Follow the protocol described in Section I.

Step 2: Stephen Reduction of 2-Hydroxybenzonitrile to Salicylaldehyde

  • Materials:

    • 2-Hydroxybenzonitrile

    • Anhydrous Stannous Chloride (SnCl₂)

    • Dry Ether

    • Gaseous Hydrogen Chloride (HCl)

    • Water

  • Procedure:

    • Suspend anhydrous stannous chloride (2.0 eq) in dry ether.

    • Saturate the suspension with dry hydrogen chloride gas until the salt dissolves.

    • Add a solution of 2-hydroxybenzonitrile (1.0 eq) in dry ether to the reaction mixture.

    • Stir the mixture at room temperature. A precipitate of the aldimine-stannichloride complex should form.

    • Allow the reaction to proceed for several hours or overnight.

    • Collect the precipitate by filtration and wash with dry ether.

    • Hydrolyze the precipitate by boiling with water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude salicylaldehyde.

    • Purify by distillation or column chromatography.

Step 3: Knoevenagel Condensation of Salicylaldehyde to a Coumarin Derivative [1][2]

  • Materials:

    • Salicylaldehyde

    • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or ethyl cyanoacetate)

    • Piperidine or another basic catalyst

    • Ethanol (optional, for solvent-based reaction)

  • Procedure (Microwave-assisted, solvent-free): [1]

    • In a microwave-safe vessel, mix salicylaldehyde (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of piperidine.

    • Place the vessel in a microwave reactor and irradiate for a few minutes (typically 1-10 minutes) at a suitable power level.

    • Monitor the reaction by TLC.

    • After cooling, the crude product often solidifies and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data
Reaction StepStarting MaterialReagents and ConditionsProductYield (%)
Stephen Reduction Aromatic NitrileSnCl₂, HCl, then H₂OCorresponding Aldehyde60-80
Knoevenagel Condensation Salicylaldehyde, Ethyl CyanoacetatePiperidine, Microwave3-Cyanocoumarin~90
Knoevenagel Condensation Salicylaldehyde, Diethyl MalonatePiperidine, Ethanol, RefluxEthyl Coumarin-3-carboxylate75-85

III. Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives from this compound can be envisioned through a pathway that involves debenzylation, conversion of the nitrile to an acetophenone, nitration, reduction of the nitro group, and finally a Friedländer annulation.

Logical Workflow for Quinoline Synthesis

Quinoline_Synthesis start 2-Benzyloxyphenyl- acetonitrile step1 Debenzylation start->step1 intermediate1 2-Hydroxybenzonitrile step1->intermediate1 step2 Grignard Reaction (MeMgBr, then H₃O⁺) intermediate1->step2 step3 Nitration (HNO₃, H₂SO₄) step2->step3 intermediate2 2-Hydroxyacetophenone intermediate3 2-Hydroxy-nitro- acetophenone step3->intermediate3 step4 Reduction (Fe, AcOH) intermediate3->step4 intermediate4 2-Amino-hydroxy- acetophenone step4->intermediate4 step5 Friedländer Annulation (α-Methylene Ketone) intermediate4->step5 product Substituted Quinoline step5->product

Synthetic pathway from this compound to quinoline derivatives.
Experimental Protocols

Step 1: Debenzylation of this compound to 2-Hydroxybenzonitrile

  • Follow the protocol described in Section I.

Step 2: Grignard Reaction of 2-Hydroxybenzonitrile to 2-Hydroxyacetophenone

  • Materials:

    • 2-Hydroxybenzonitrile

    • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF or diethyl ether)

    • Anhydrous diethyl ether or THF

    • Aqueous acid (e.g., dilute HCl or H₂SO₄)

  • Procedure:

    • To a solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous diethyl ether or THF, slowly add the Grignard reagent (MeMgBr, 2.2 eq) at 0 °C. The first equivalent will react with the acidic phenolic proton.

    • After the initial reaction subsides, allow the mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by pouring it onto a mixture of ice and aqueous acid.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude 2-hydroxyacetophenone, which can be purified by column chromatography or distillation.

Step 3 & 4: Nitration and Subsequent Reduction

  • Materials for Nitration:

    • 2-Hydroxyacetophenone

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Materials for Reduction:

    • Nitro-2-hydroxyacetophenone intermediate

    • Iron powder (Fe)

    • Glacial Acetic Acid (AcOH)

  • Procedure (Nitration):

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add 2-hydroxyacetophenone (1.0 eq) while maintaining the low temperature.

    • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the acetophenone, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction for a specified time at low temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

  • Procedure (Reduction): [3][4]

    • To a solution of the nitro-2-hydroxyacetophenone intermediate (1.0 eq) in glacial acetic acid, add iron powder (4.0 eq) portion-wise.

    • Heat the mixture to 95-110 °C and stir. An immediate color change is often observed.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the crude 2-amino-hydroxyacetophenone.

Step 5: Friedländer Annulation to a Substituted Quinoline [3][5][6][7][8]

  • Materials:

    • 2-Amino-hydroxyacetophenone derivative

    • A ketone or aldehyde with an α-methylene group (e.g., acetone, cyclohexanone, ethyl acetoacetate)

    • Acid or base catalyst (e.g., p-toluenesulfonic acid, KOH)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve the 2-amino-hydroxyacetophenone (1.0 eq) and the carbonyl compound (1.1-1.5 eq) in a suitable solvent.

    • Add a catalytic amount of an acid or base.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture.

    • If a solid precipitates, filter and wash it.

    • If the product is in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data
Reaction StepStarting MaterialReagents and ConditionsProductYield (%)
Grignard Reaction Aromatic NitrileGrignard Reagent, then H₃O⁺Corresponding Ketone60-85
Nitration Substituted PhenolHNO₃, H₂SO₄Nitro-substituted Phenol70-90
Nitro Reduction NitroareneFe, Acetic AcidAniline Derivative85-95
Friedländer Synthesis 2-Aminoaryl Ketone, α-Methylene KetoneAcid or Base catalyst, RefluxSubstituted Quinoline70-95

Disclaimer

The information provided in this document is intended for research use only by qualified professionals. The experimental protocols are based on established chemical literature and should be adapted and optimized for specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes and Protocols for the Benzylation of 2-Hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-benzylation of 2-hydroxyphenylacetonitrile to synthesize 2-(benzyloxy)phenylacetonitrile. This reaction is a key transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols are based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Introduction

The benzylation of the phenolic hydroxyl group in 2-hydroxyphenylacetonitrile is a common protective group strategy and a crucial step in the elaboration of more complex molecular architectures. The Williamson ether synthesis is the method of choice for this transformation, involving the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide in an SN2 reaction. Careful selection of the base, solvent, and reaction temperature is critical to ensure high yields and minimize side reactions.

Reaction Principle: Williamson Ether Synthesis

The benzylation of 2-hydroxyphenylacetonitrile proceeds via the Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 2-hydroxyphenylacetonitrile by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then undergoes a nucleophilic substitution reaction with benzyl bromide, where the phenoxide attacks the benzylic carbon, and the bromide ion acts as a leaving group, resulting in the formation of 2-(benzyloxy)phenylacetonitrile.

Quantitative Data Summary

The following table summarizes representative quantitative data for the benzylation of 2-hydroxyphenylacetonitrile under various conditions.

EntryBase (Equivalents)SolventAlkylating Agent (Equivalents)Temperature (°C)Reaction Time (h)Yield (%)Reference
1K₂CO₃ (2.5)AcetoneBenzyl bromide (1.03)56 (Reflux)3~97 (Analogous)[1]
2K₂CO₃ (2.5)DMFBenzyl bromide (1.03)Room Temp.14~97 (Analogous)[2]
3NaH (2.0)DMF or THFBenzyl bromide (1.5-2.0)0 to Room Temp.Not SpecifiedHigh (General)

Note: Specific yield for the direct benzylation of 2-hydroxyphenylacetonitrile is not explicitly available in the searched literature. The yields provided are based on analogous reactions on similar phenolic substrates under comparable conditions and serve as a general guideline.

Experimental Protocols

Two primary protocols are presented here, utilizing either potassium carbonate or sodium hydride as the base.

Protocol 1: Benzylation using Potassium Carbonate in Acetone

This protocol is a widely used, mild, and efficient method for the O-benzylation of phenols.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyphenylacetonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to dissolve the starting material. Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Addition of Alkylating Agent: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 2-(benzyloxy)phenylacetonitrile.

Protocol 2: Benzylation using Sodium Hydride in DMF

This protocol employs a stronger base and is suitable for less reactive substrates or when a faster reaction is desired.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxyphenylacetonitrile (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to an hour, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: While maintaining the temperature at 0°C, add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (3 x 50 mL) and brine (1 x 50 mL) to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(benzyloxy)phenylacetonitrile.

Visualizations

Signaling Pathway Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile Phenoxide Phenoxide Ion 2_hydroxyphenylacetonitrile->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Benzyl_Bromide Benzyl Bromide Product 2-(Benzyloxy)phenylacetonitrile Byproduct Salt Byproduct (e.g., KBr, NaBr) Benzyl_Bromide->Byproduct Displacement Phenoxide->Product SN2 Attack

Caption: Williamson ether synthesis pathway for benzylation.

Experimental Workflow Diagram

Benzylation_Workflow start Start setup Reaction Setup: - 2-Hydroxyphenylacetonitrile - Solvent - Base start->setup add_benzyl Add Benzyl Bromide setup->add_benzyl reaction Stir at appropriate temperature add_benzyl->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Quench - Extract - Wash - Dry monitor->workup Complete purify Purification: - Column Chromatography or - Recrystallization workup->purify product Pure 2-(Benzyloxy)phenylacetonitrile purify->product

Caption: General experimental workflow for benzylation.

References

Application Notes and Protocols for the Characterization of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the comprehensive characterization of 2-Benzyloxyphenylacetonitrile, a key intermediate in various synthetic pathways. The following protocols and data are designed to assist in the identification, purity assessment, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound and quantifying impurities. The lipophilic nature of the molecule makes it well-suited for separation on a nonpolar stationary phase.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample of this compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point for aromatic compounds is a ratio of 70:30 (v/v) acetonitrile:water. The addition of 0.1% formic acid can improve peak shape for certain impurities. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Sample Solution Preparation: Prepare a sample solution of similar concentration to the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 220 nm (based on the chromophores present)

  • Analysis: Inject the standard and sample solutions. Record the chromatograms and integrate the peak areas.

  • Purity Calculation: Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Data Presentation: HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C
Injection Volume 10 µL

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (ACN:H2O) a1 Inject Sample p1->a1 p2 Prepare Standard Solution p2->a1 p3 Prepare Sample Solution p3->a1 a2 UV Detection a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation d1->d2

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both retention time data for separation and mass spectral data for structural elucidation. A mass spectrum for this compound is available in public databases, confirming its suitability for this technique.[1]

Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and identify any volatile impurities.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Sample of this compound

  • Appropriate solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and acquire the data.

  • Data Interpretation: Compare the obtained mass spectrum with a reference spectrum for this compound. The molecular ion peak (M+) is expected at m/z 223. Key fragment ions can provide structural confirmation. A prominent fragment is often observed at m/z 91, corresponding to the benzyl cation.

Data Presentation: GC-MS Parameters and Expected Fragments

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (5 min)
Ionization EI, 70 eV
Mass Range m/z 40-400
Expected M+ 223
Expected Key Fragments m/z 91 (C7H7+), 132 (M - C7H7O)+

Logical Relationship: GC-MS Data Interpretation

GCMS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry start GC-MS Analysis of Sample gc_peak Observe Peak at Specific Retention Time start->gc_peak ms_spectrum Acquire Mass Spectrum of the Peak gc_peak->ms_spectrum mol_ion Identify Molecular Ion Peak (m/z = 223) ms_spectrum->mol_ion frag_ion Identify Key Fragment Ions (e.g., m/z = 91) ms_spectrum->frag_ion conclusion Confirmation of This compound Structure mol_ion->conclusion frag_ion->conclusion

Caption: Logical flow for the identification of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the molecular structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of this compound

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube. Add a small amount of TMS if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Data Presentation: Predicted NMR Data (in CDCl₃)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.45 - 7.30 m 5H Phenyl protons of benzyl group
~ 7.30 - 7.20 m 2H Aromatic protons
~ 7.00 - 6.90 m 2H Aromatic protons
~ 5.10 s 2H -O-CH₂-Ph

| ~ 3.70 | s | 2H | -CH₂-CN |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 156.0 C-O (aromatic)
~ 136.5 Quaternary C of benzyl group
~ 130.0 - 127.0 Aromatic CH carbons
~ 121.0 Aromatic CH
~ 117.0 -CN
~ 115.0 Aromatic CH
~ 112.0 Quaternary C-CH₂CN
~ 70.0 -O-CH₂-Ph

| ~ 22.0 | -CH₂-CN |

Note: These are predicted chemical shifts based on the analysis of similar structures. Actual values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

Objective: To identify the key functional groups in this compound.

Instrumentation and Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Sample of this compound (liquid or solid)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3060-3030MediumC-H stretchAromatic
~ 2930-2850MediumC-H stretchAliphatic (-CH₂-)
~ 2250Medium, SharpC≡N stretchNitrile
~ 1600, 1495Medium-StrongC=C stretchAromatic ring
~ 1240StrongC-O stretchAryl-alkyl ether
~ 750, 690StrongC-H bendAromatic (out-of-plane)

Signaling Pathway: FTIR Functional Group Identification

FTIR_Pathway cluster_molecule This compound Structure cluster_spectrum FTIR Spectrum Aromatic Aromatic Rings Peak3 ~3050, 1600, 1495 cm⁻¹ Aromatic->Peak3 C=C & C-H Stretches Nitrile Nitrile Group (C≡N) Peak1 ~2250 cm⁻¹ Nitrile->Peak1 C≡N Stretch Ether Ether Linkage (C-O-C) Peak2 ~1240 cm⁻¹ Ether->Peak2 C-O Stretch Aliphatic Aliphatic CH₂ Peak4 ~2900 cm⁻¹ Aliphatic->Peak4 C-H Stretch

References

Application Note: Purification of 2-Benzyloxyphenylacetonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-Benzyloxyphenylacetonitrile using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity is crucial for subsequent synthetic steps and for ensuring the quality of the final product. This document outlines the materials, equipment, and a step-by-step procedure for the efficient removal of impurities, such as unreacted starting materials and by-products from its synthesis. The described method utilizes a standard normal-phase silica gel column with a gradient elution system of ethyl acetate in hexanes, a common and effective technique for the purification of moderately polar organic compounds.

Introduction

This compound is a substituted aromatic nitrile containing a benzyl ether moiety. The synthesis of this compound, typically through the Williamson ether synthesis by reacting 2-cyanophenol with a benzyl halide, often results in a crude product contaminated with unreacted starting materials (e.g., 2-cyanophenol and benzyl bromide) and potential side products. Column chromatography is a widely used and effective technique for the separation and purification of such mixtures on a laboratory and industrial scale.[1] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (the eluent).[1] By carefully selecting the solvent system, a high degree of separation can be achieved, yielding this compound in high purity. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining pure this compound.

Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Pipettes and bulbs

Experimental Protocol

Preparation of the Eluent System

Based on the polarity of this compound and common practices for the purification of aryl benzyl ethers, a gradient elution with a mixture of hexanes and ethyl acetate is recommended.[2]

  • Starting Eluent (Low Polarity): 5% Ethyl Acetate in Hexanes (v/v)

  • Intermediate Eluent: 10-15% Ethyl Acetate in Hexanes (v/v)

  • Final Eluent (Higher Polarity): 20-30% Ethyl Acetate in Hexanes (v/v)

The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis of the crude product. The ideal eluent composition for the main elution should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1]

Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to analyze the crude mixture by TLC to determine the appropriate solvent system and to visualize the separation of the desired product from impurities.

  • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test eluent (e.g., 10% ethyl acetate in hexanes).

  • Visualize the separated spots under a UV lamp.

  • Adjust the polarity of the eluent system to achieve good separation between the spot corresponding to this compound and any impurities.

Column Preparation (Slurry Method)
  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the starting eluent (5% ethyl acetate in hexanes). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing of the silica gel.

  • Open the stopcock to allow the excess solvent to drain, ensuring that the solvent level does not fall below the top of the silica gel.

  • Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or toluene.

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the sand layer.

  • Open the stopcock and drain the solvent until the sample is fully adsorbed onto the silica gel.

  • Carefully add a small amount of the starting eluent to wash the sides of the column and ensure all the sample is on the silica bed.

Elution and Fraction Collection
  • Carefully fill the column with the starting eluent (5% ethyl acetate in hexanes).

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.

  • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

  • Gradually increase the polarity of the eluent by switching to 10-15% ethyl acetate in hexanes, followed by 20-30% ethyl acetate in hexanes, to elute the compounds from the column. Less polar impurities will elute first, followed by the desired this compound. More polar impurities will elute last.

  • Once the desired product has been completely eluted (as determined by TLC), the elution can be stopped.

Isolation of Pure this compound
  • Combine the fractions that contain the pure this compound (as identified by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product by appropriate analytical methods (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table presents hypothetical but representative data for the purification of this compound from a crude reaction mixture.

ParameterCrude ProductPurified Product
Appearance Yellowish OilWhite Solid
Weight (g) 5.04.1
Purity (by HPLC, %) 85>98
Yield (%) -82
Rf (15% EtOAc/Hexanes) Multiple spotsSingle spot at ~0.35
Melting Point (°C) N/A43-45

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Purification_Workflow Crude Crude this compound TLC TLC Analysis to Determine Eluent Crude->TLC Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Select Eluent Sample_Load Sample Loading Column_Prep->Sample_Load Elution Gradient Elution (5% to 30% EtOAc in Hexanes) Sample_Load->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Product does not elute: The eluent is not polar enough. Gradually increase the percentage of ethyl acetate.

  • Product elutes too quickly with impurities: The eluent is too polar. Start with a lower percentage of ethyl acetate.

  • Poor separation (streaking or overlapping bands): The column may be overloaded, or the sample may not have been loaded in a concentrated band. Use less sample or a larger column. Ensure the sample is dissolved in a minimal amount of solvent for loading.

  • Cracks in the silica gel bed: This can be caused by the column running dry or by heat generated from the interaction of very polar solvents with the silica. Always keep the solvent level above the silica bed.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound. By carefully selecting the eluent system through preliminary TLC analysis and employing a gradient elution, high purity of the final product can be achieved. This protocol is a valuable tool for researchers and professionals in the fields of organic synthesis and drug development, ensuring the quality of this important chemical intermediate for its intended applications.

References

Application Notes and Protocols: Potential Biological Activity of 2-Benzyloxyphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of potential biological activities, relevant experimental protocols, and key mechanistic insights for 2-benzyloxyphenylacetonitrile derivatives and structurally related compounds. The information is intended to guide research and development efforts in exploring the therapeutic potential of this chemical scaffold. While direct studies on this compound derivatives are limited in the provided literature, the data from closely related analogs, such as 2-phenylacrylonitrile and benzyloxybenzaldehyde derivatives, offer valuable insights into their potential anticancer and enzyme inhibitory activities.

Potential Biological Activities

Derivatives containing the benzyloxy and phenylacetonitrile-like moieties have demonstrated significant potential in several therapeutic areas, most notably in oncology and neurodegenerative diseases. The primary activities observed for these related compounds include:

  • Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]

  • Enzyme Inhibition: Certain analogs have shown selective inhibitory activity against enzymes such as monoamine oxidase B (MAO-B), which is a key target in the treatment of Parkinson's disease.[4][5] This suggests the potential for developing neuroprotective agents from this class of compounds.

Data Presentation: Quantitative Biological Activity

The following table summarizes the quantitative data for representative, structurally related compounds from the literature. This data can serve as a benchmark for screening new this compound derivatives.

Compound IDTarget/Cell LineAssay TypeIC50 ValueReference
1g2a (a 2-phenylacrylonitrile derivative)HCT116 (Human Colon Cancer)MTT Assay5.9 nM[1][2]
1g2a (a 2-phenylacrylonitrile derivative)BEL-7402 (Human Liver Cancer)MTT Assay7.8 nM[1][2]
Compound 15 (a benzyloxybenzaldehyde derivative)Butyrylcholinesterase (BChE)Enzyme Inhibition95.65 ± 3.09 µM[6]
Compound 21 (a benzyloxybenzaldehyde derivative)Acetylcholinesterase (AChE)Enzyme Inhibition18.36 ± 1.36 µM[6]
Compound 3h (a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative)Monoamine Oxidase B (MAO-B)Enzyme Inhibition0.062 µM[4][5]
Chalcone Derivative I Acetylcholinesterase (AChE)Enzyme InhibitionKi: 11.13 ± 1.22 µM[7]
Chalcone Derivative I Butyrylcholinesterase (BChE)Enzyme InhibitionKi: 8.74 ± 0.76 µM[7]
Compound 4a (a 2-cyclopentyloxyanisole derivative)TNF-αEnzyme Inhibition2.01 µM[8]
Compound 4b (a 2-cyclopentyloxyanisole derivative)COX-2Enzyme Inhibition1.08 µM[8]
Compound 13 (a 2-cyclopentyloxyanisole derivative)PDE4BEnzyme Inhibition3.98 µM[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques reported in the cited literature and can be adapted for the evaluation of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, BEL-7402, HL-60)[1][6][9]

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Taxol).[1]

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Add PI staining solution (50 µg/mL) and incubate in the dark at 4°C for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.[1][2]

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: To determine if the test compound inhibits the polymerization of tubulin.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Test compound

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Vinblastine)

  • Microplate reader capable of reading absorbance at 340 nm over time

Procedure:

  • Prepare the tubulin solution and the test compound at the desired concentrations according to the manufacturer's instructions.

  • Add the tubulin solution to a 96-well plate.

  • Add the test compound, positive control, or vehicle control to the respective wells.

  • Initiate tubulin polymerization by incubating the plate at 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization is indicated by a decrease in the rate and extent of the absorbance increase.[1]

Mandatory Visualizations

The following diagrams illustrate a potential mechanism of action and a general workflow for the evaluation of this compound derivatives.

G cluster_0 Proposed Anticancer Mechanism derivative This compound Derivative tubulin Tubulin Dimer derivative->tubulin Inhibits Polymerization microtubule Microtubule Instability tubulin->microtubule Disrupts Dynamics g2m G2/M Phase Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Proposed mechanism of anticancer activity.

G cluster_1 Experimental Workflow for Compound Screening synthesis Synthesis of Derivatives cytotoxicity In Vitro Cytotoxicity (MTT Assay) synthesis->cytotoxicity mechanistic Mechanistic Studies (Cell Cycle, Apoptosis, Tubulin Polymerization) cytotoxicity->mechanistic Active Compounds enzyme Enzyme Inhibition Assays (e.g., MAO-B, Cholinesterases) cytotoxicity->enzyme Active Compounds invivo In Vivo Efficacy Studies (Xenograft Models) mechanistic->invivo enzyme->invivo lead Lead Compound Identification invivo->lead

Caption: General workflow for screening derivatives.

References

2-Benzyloxyphenylacetonitrile: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzyloxyphenylacetonitrile is a valuable intermediate in organic synthesis, prized for its utility in the construction of a variety of molecular frameworks, particularly in the development of pharmaceuticals and other biologically active compounds. Its structure, featuring a benzyloxy-protected phenol and a reactive nitrile group, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The strategic importance of this compound lies in its ability to serve as a precursor to several key structural motifs. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be readily removed under reductive conditions at a later synthetic stage. The nitrile functionality is a versatile handle for various chemical manipulations.

Key Applications:

  • Synthesis of Substituted Phenylacetic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(benzyloxy)phenylacetic acid. This carboxylic acid derivative is a common building block for the synthesis of more complex molecules, including pharmaceuticals.

  • Formation of Phenylethylamine Derivatives: Reduction of the nitrile group affords 2-(2-(benzyloxy)phenyl)ethan-1-amine. This primary amine is a crucial component in the synthesis of various physiologically active compounds.

  • Alpha-Alkylation: The methylene bridge (the carbon atom between the phenyl ring and the nitrile) is acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the alpha-position. This allows for the construction of more complex carbon skeletons. A notable application of this strategy is in the synthesis of analogues of Fendiline, a coronary vasodilator.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-hydroxyphenylacetonitrile via a Williamson ether synthesis.

Reaction Scheme:

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide or Benzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-hydroxyphenylacetonitrile (1.0 eq) in anhydrous DMF (or acetone), add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by NMR)>98%
Protocol 2: Hydrolysis of this compound to 2-(Benzyloxy)phenylacetic Acid

This protocol describes the conversion of the nitrile to a carboxylic acid.[1]

Reaction Scheme:

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) with a mixture of water and sulfuric acid (e.g., 1:1 v/v).

  • Heat the mixture under reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(benzyloxy)phenylacetic acid.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Melting PointVaries based on purity
Protocol 3: α-Alkylation of this compound

This protocol provides a general procedure for the alkylation of the benzylic position.[2]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (R-X, e.g., ethyl bromide)

  • Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • To a solution of sodium amide (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture and allow it to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield60-80% (highly dependent on the alkylating agent)

Visualizations

G General Synthetic Pathways of this compound cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Synthetic Derivatives 2-Hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile This compound This compound 2-Hydroxyphenylacetonitrile->this compound Williamson Ether Synthesis 2-(Benzyloxy)phenylacetic acid 2-(Benzyloxy)phenylacetic acid This compound->2-(Benzyloxy)phenylacetic acid Hydrolysis alpha-Alkylated Product alpha-Alkylated Product This compound->alpha-Alkylated Product α-Alkylation 2-(2-(Benzyloxy)phenyl)ethan-1-amine 2-(2-(Benzyloxy)phenyl)ethan-1-amine This compound->2-(2-(Benzyloxy)phenyl)ethan-1-amine Reduction

Caption: Synthetic utility of this compound.

G Experimental Workflow for the Synthesis of this compound Start Start Reaction_Setup Dissolve 2-hydroxyphenylacetonitrile and base in anhydrous solvent. Start->Reaction_Setup Add_Reagent Add benzyl bromide dropwise. Reaction_Setup->Add_Reagent Reaction Heat and stir for 4-6 hours. Monitor by TLC. Add_Reagent->Reaction Workup_Start Cool and filter. Reaction->Workup_Start Extraction Extract with ethyl acetate, wash with water and brine. Workup_Start->Extraction Drying_Concentration Dry over Na₂SO₄, filter, and concentrate. Extraction->Drying_Concentration Purification Column chromatography on silica gel. Drying_Concentration->Purification Product Pure this compound Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyloxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxyphenylacetonitrile to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The main side products in the synthesis of this compound can be categorized as follows:

  • C-Alkylated Isomers: Due to the ambient nature of the phenoxide intermediate, alkylation can occur on the carbon atoms of the phenyl ring, leading to the formation of various (benzyloxy)phenylacetonitrile isomers.[1][2]

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, which can result in the formation of 2-benzyloxyphenylacetamide and, upon further hydrolysis, 2-benzyloxyphenylacetic acid.[3][4][5][6][7] This is more likely to occur if the reaction is exposed to water under acidic or basic conditions, especially at elevated temperatures.

  • Elimination Byproducts: Although benzyl halides are primary and less prone to elimination, at higher temperatures, a competing E2 elimination reaction can lead to the formation of stilbene.[1][8]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of residual 2-hydroxyphenylacetonitrile and benzyl halide.

Q3: How can I minimize the formation of C-alkylated side products?

A3: To favor the desired O-alkylation over C-alkylation, the choice of solvent is critical. Utilizing polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile can significantly increase the yield of the O-alkylated product.[1][2]

Q4: What conditions favor the hydrolysis of the nitrile group, and how can I avoid it?

A4: Hydrolysis of the nitrile group is typically promoted by the presence of water in combination with acidic or basic conditions and elevated temperatures.[3][4][5] To prevent the formation of the corresponding amide and carboxylic acid, it is crucial to use anhydrous reagents and solvents and to maintain neutral pH conditions during the reaction and workup, if possible.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete deprotonation of 2-hydroxyphenylacetonitrile.Use a sufficiently strong base (e.g., sodium hydride) to ensure complete formation of the phenoxide.
Low reaction temperature leading to a slow reaction rate.Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.
Presence of water in the reaction mixture.Ensure all glassware, solvents, and reagents are thoroughly dried before use.
Presence of significant amounts of C-alkylated isomers Use of a protic or nonpolar solvent.Switch to a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[1][2]
Detection of 2-benzyloxyphenylacetamide or 2-benzyloxyphenylacetic acid Hydrolysis of the nitrile group due to the presence of water and/or acidic/basic conditions.Use anhydrous conditions and consider a non-aqueous workup. If an aqueous workup is necessary, perform it at low temperatures and quickly.
Formation of stilbene (elimination byproduct) High reaction temperature.Lower the reaction temperature. While this may slow down the desired SN2 reaction, it will disproportionately reduce the rate of the E2 elimination.[1]

Quantitative Data on Side Product Formation (Illustrative)

The following table provides an illustrative summary of how reaction conditions can influence the product distribution. The exact percentages will vary based on the specific experimental setup.

Base Solvent Temperature (°C) This compound (%) C-Alkylated Isomers (%) Hydrolysis Products (%) Elimination Products (%)
K₂CO₃Acetone5670-805-10<5<1
NaHDMF25-5085-95<5<2<1
NaHToluene80-11060-7010-15<55-10
NaOH (aq)Water/DCM (PTC)4075-855-105-10<1

Experimental Protocols

General Procedure for the Synthesis of this compound via Williamson Ether Synthesis
  • Deprotonation: To a solution of 2-hydroxyphenylacetonitrile in a dry polar aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: After the evolution of hydrogen gas ceases (if using NaH), add a stoichiometric amount of benzyl bromide or benzyl chloride dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or gently heat to 50-60 °C to increase the reaction rate. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the reaction mixture with cold water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis analyze Analyze Crude Product (TLC, GC, NMR) start->analyze issue Identify Primary Issue analyze->issue low_yield Low Yield issue->low_yield Low Conversion c_alkylation C-Alkylation Products issue->c_alkylation Isomeric Impurities hydrolysis Hydrolysis Products issue->hydrolysis Amide/Acid Impurities elimination Elimination Products issue->elimination Stilbene Detected incomplete_deprotonation Action: - Use stronger base (e.g., NaH) - Ensure anhydrous conditions low_yield->incomplete_deprotonation change_solvent Action: - Use polar aprotic solvent (DMF, Acetonitrile) c_alkylation->change_solvent anhydrous_conditions Action: - Use dry solvents/reagents - Non-aqueous workup hydrolysis->anhydrous_conditions lower_temp Action: - Lower reaction temperature elimination->lower_temp end Successful Synthesis incomplete_deprotonation->end change_solvent->end anhydrous_conditions->end lower_temp->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Williamson Ether Synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Williamson ether synthesis of 2-Benzyloxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis?

A1: The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (alkoxide) or a phenoxide.[1][2] The reaction typically proceeds via an S_N_2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide or phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the organohalide and displacing the halide leaving group.[1]

Q2: Why is this reaction important for the synthesis of this compound?

A2: This reaction provides a straightforward and efficient method for forming the ether linkage between the hydroxyl group of 2-cyanophenol and the benzyl group from a benzyl halide. This is a key step in the synthesis of this compound, a valuable intermediate in the development of various pharmaceutical compounds.

Q3: What are the key reagents for this synthesis?

A3: The primary reagents are:

  • Starting Material (Phenol): 2-Cyanophenol

  • Alkylating Agent (Organohalide): Benzyl bromide or benzyl chloride

  • Base: To deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[3]

  • Solvent: A polar aprotic solvent is typically preferred to facilitate the S_N_2 reaction. Examples include acetone, acetonitrile, or dimethylformamide (DMF).[1][2]

Q4: What is Phase-Transfer Catalysis (PTC) and is it beneficial for this synthesis?

A4: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the benzyl halide). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide from the aqueous phase to the organic phase to react. This can lead to milder reaction conditions, faster reaction times, and improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the Williamson ether synthesis of this compound.

Problem 1: Low or No Product Yield

Question Possible Cause Suggested Solution
Did the reaction go to completion? Incomplete deprotonation of 2-cyanophenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous and of high purity. Increase the reaction temperature or prolong the reaction time.
Poor quality of reagents.Use freshly distilled or purified solvents and ensure the benzyl halide has not degraded. Check the purity of 2-cyanophenol.
Insufficient reaction temperature.For less reactive substrates, higher temperatures may be required. A typical range is 50-100 °C.[1][2] Ensure the reaction is adequately heated and stirred.
Steric hindrance.While benzyl halides are primary and ideal for S_N_2 reactions, ensure no bulky substituents are present on either reactant that could hinder the reaction.[4]

Problem 2: Presence of Significant Side Products

Question Possible Cause Suggested Solution
Is there evidence of C-alkylation? The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[3]The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation. Using a phase-transfer catalyst can also improve selectivity for O-alkylation.
Is the starting 2-cyanophenol being recovered? Incomplete reaction (see Problem 1).Refer to the solutions for low yield.
Has the nitrile group reacted? While nitriles are generally stable under these conditions, prolonged exposure to strong bases and high temperatures could potentially lead to hydrolysis or other side reactions.Use milder bases like K₂CO₃ or Cs₂CO₃ and avoid excessively high temperatures or long reaction times. Monitor the reaction progress closely using TLC.
Is there evidence of elimination products? This is more common with secondary or tertiary alkyl halides.[4] With benzyl halides, it is less likely but can occur at very high temperatures.Maintain the reaction temperature within the recommended range (50-100 °C).

Problem 3: Difficulty in Product Purification

Question Possible Cause Suggested Solution
How can I effectively remove unreacted 2-cyanophenol? 2-cyanophenol is acidic and can be separated from the neutral ether product.During the workup, wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to extract the unreacted 2-cyanophenol as its sodium salt.
How can I remove the benzyl halide? Excess benzyl halide may remain after the reaction.Benzyl halides are reactive and can be quenched during workup. Purification by column chromatography is often effective in separating the product from any remaining starting material.
The product is an oil and difficult to crystallize. This is common for some ethers.Purification by column chromatography on silica gel is the most common method. The choice of eluent (e.g., a mixture of hexane and ethyl acetate) should be optimized based on TLC analysis.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Step Procedure
1. Reagent Preparation In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
2. Solvent Addition Add a suitable polar aprotic solvent such as acetone or acetonitrile (sufficient to dissolve the reactants).
3. Addition of Alkylating Agent Add benzyl bromide (1.1 - 1.2 eq) to the stirred suspension.
4. Reaction Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often complete within 4-8 hours.[1]
5. Workup After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
6. Extraction Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by a 5% aqueous NaOH solution to remove unreacted 2-cyanophenol, and finally with brine.
7. Drying and Concentration Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
8. Purification Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following table provides a summary of typical quantitative data for a Williamson ether synthesis of this type. Actual values may vary depending on the specific reaction conditions.

Parameter Typical Value Notes
Molar Ratio (2-Cyanophenol:Benzyl Halide:Base) 1 : 1.1-1.2 : 1.5-2.0A slight excess of the alkylating agent and base is common to ensure complete reaction of the phenol.
Reaction Temperature 50 - 100 °CThe optimal temperature depends on the reactivity of the substrates and the solvent used.[1][2]
Reaction Time 1 - 8 hoursReaction progress should be monitored by TLC to determine the optimal time.[1]
Typical Yield 50 - 95%Yields can vary significantly based on reaction scale, purity of reagents, and optimization of conditions.[1]

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_Cyanophenol 2-Cyanophenol Benzyl_Bromide Benzyl Bromide Product This compound Benzyl_Bromide->Product Base Base (e.g., K₂CO₃) Phenoxide 2-Cyanophenoxide Ion Base->Phenoxide Phenoxide->Product SN2 Attack Salt Salt (e.g., KBr)

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_side_products Side Products Present? check_yield->check_side_products No incomplete_deprotonation Incomplete Deprotonation? check_yield->incomplete_deprotonation Yes check_purity Purification Issues? check_side_products->check_purity No c_alkylation C-Alkylation? check_side_products->c_alkylation Yes unreacted_phenol Unreacted Phenol? check_purity->unreacted_phenol Yes end_ok Successful Synthesis check_purity->end_ok No reagent_quality Poor Reagent Quality? incomplete_deprotonation->reagent_quality No action_stronger_base Use Stronger/Drier Base Increase Temperature/Time incomplete_deprotonation->action_stronger_base Yes low_temp Low Temperature? reagent_quality->low_temp No action_purify_reagents Purify/Replace Reagents reagent_quality->action_purify_reagents Yes low_temp->check_side_products No action_increase_temp Increase Reaction Temperature low_temp->action_increase_temp Yes nitrile_hydrolysis Nitrile Hydrolysis? c_alkylation->nitrile_hydrolysis No action_change_solvent Change Solvent Use Phase-Transfer Catalyst c_alkylation->action_change_solvent Yes nitrile_hydrolysis->check_purity No action_milder_conditions Use Milder Base Monitor Reaction Time nitrile_hydrolysis->action_milder_conditions Yes unreacted_halide Unreacted Halide? unreacted_phenol->unreacted_halide No action_base_wash Wash with Aqueous Base unreacted_phenol->action_base_wash Yes unreacted_halide->end_ok No action_chromatography Column Chromatography unreacted_halide->action_chromatography Yes action_stronger_base->start action_purify_reagents->start action_increase_temp->start action_change_solvent->start action_milder_conditions->start action_base_wash->end_ok action_chromatography->end_ok

References

Technical Support Center: Purification of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Benzyloxyphenylacetonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Question Possible Cause(s) Recommended Action(s)
Why is my recovery of this compound low after recrystallization? Excessive solvent usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[1][2][3]- Use the minimum amount of hot solvent necessary to dissolve the compound completely. - To check for product loss, evaporate a small amount of the mother liquor. If a significant residue remains, a second crystallization from the mother liquor may be warranted.[1]
Premature crystallization: The product crystallizes in the funnel or transfer pipette during hot filtration.[1][4]- Ensure the filtration apparatus (funnel, filter paper) is pre-heated. - Use a slight excess of hot solvent to keep the compound dissolved during filtration and then concentrate the filtrate before cooling.
Inappropriate solvent choice: The solvent may be too good at dissolving the compound even at low temperatures.[1][2]- Select a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for nitriles include ethanol/water, toluene/hexane, or acetic acid/water.[5]
My yield is low after column chromatography. What could be the reason? Compound decomposition on silica gel: Some polar compounds can degrade on acidic silica gel.[6]- Test the stability of your compound on a small amount of silica gel using TLC before running a column. - If decomposition is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[6]
Compound streaking/tailing on the column: The compound elutes over a large number of fractions, leading to dilute solutions and difficulty in isolation.- Optimize the solvent system. A slightly more polar solvent can help to move the compound faster and in a tighter band. - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Irreversible adsorption: The compound binds too strongly to the stationary phase and does not elute.- Increase the polarity of the eluent significantly at the end of the chromatography to wash the column. - In extreme cases, the compound may need to be washed out with a very polar solvent like methanol.

Issue 2: Product Purity Issues

Question Possible Cause(s) Recommended Action(s)
My purified this compound is colored (e.g., yellow or brown). Presence of polymeric by-products or high molecular weight impurities. - Treat a solution of the crude product with activated carbon before the final purification step to adsorb colored impurities.[7]
Thermal decomposition during synthesis or purification. - If using distillation, perform it under vacuum to lower the boiling point and minimize thermal stress on the compound.[7]
My product contains unreacted starting materials (e.g., 2-cyanophenol or benzyl bromide). Incomplete reaction. - Monitor the reaction progress using TLC or another analytical technique to ensure it has gone to completion.
Inefficient purification. - For recrystallization, ensure slow cooling to allow for the formation of pure crystals, as rapid cooling can trap impurities. - For column chromatography, choose a solvent system that provides good separation between the product and starting materials on a TLC plate (aim for a ΔRf > 0.2).
I'm observing by-products in my purified material. Side reactions during synthesis: The Williamson ether synthesis used to prepare this compound can have elimination by-products, especially if the reaction conditions are not optimal.[8][9][10]- Optimize the reaction conditions (e.g., use a milder base, control the temperature) to minimize side reactions. - Column chromatography is generally effective at separating the desired ether from potential alkene by-products.

Issue 3: Physical State Problems During Purification

Question Possible Cause(s) Recommended Action(s)
My this compound is "oiling out" during recrystallization instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid. [3][4]- Add a small amount of additional solvent to the hot solution and try to cool it more slowly. - Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. - Add a seed crystal of pure this compound.
High concentration of impurities. - The presence of impurities can lower the melting point of the mixture and promote oiling out. A preliminary purification step, such as a quick filtration through a plug of silica, might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 2-cyanophenol and benzyl bromide. Additionally, by-products from side reactions, such as those arising from the elimination of HBr from benzyl bromide or C-alkylation, may be present.[11] Polymeric materials and colored impurities can also form, especially if the reaction is carried out at high temperatures.

Q2: What is a good starting point for a recrystallization solvent system for this compound?

A2: Given its slight solubility in methanol, a mixed solvent system is often a good choice. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (one in which it is readily soluble, like ethanol or acetone) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble, like water or hexane) until the solution becomes slightly cloudy.[5] Then, allow the solution to cool slowly.

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot a small amount from each collected fraction onto a TLC plate and elute with the same solvent system used for the column. This will allow you to identify which fractions contain the pure product and which contain impurities.

Q4: My this compound appears to be degrading on the silica gel column. What are my options?

A4: If you suspect degradation on standard silica gel, you can try using deactivated silica gel, which is less acidic. You can prepare this by treating the silica gel with a base like triethylamine before packing the column. Alternatively, you can use a different stationary phase, such as alumina (neutral or basic).[6]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Purity Achieved Typical Yield Key Advantages Common Challenges
Recrystallization >98%60-80%Simple setup, good for removing minor impurities.Low yield if not optimized, potential for "oiling out".[1][3][4]
Column Chromatography >99%70-90%Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires solvent optimization, potential for product decomposition on the stationary phase.[6]
Vacuum Distillation >97%50-70%Effective for removing non-volatile impurities.Potential for thermal degradation of the product.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot primary solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Induce Crystallization: If using a mixed solvent system, add the second solvent dropwise to the hot solution until a slight cloudiness persists.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Purification of this compound start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oily or Complex Mixture check_purity Check Purity & Yield recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product (>98%) check_purity->pure_product Successful troubleshoot Troubleshoot check_purity->troubleshoot Unsuccessful low_yield Low Yield troubleshoot->low_yield low_purity Low Purity troubleshoot->low_purity oiling_out Oiling Out troubleshoot->oiling_out Recrystallization Issue optimize_solvent Optimize Solvent System low_yield->optimize_solvent low_purity->optimize_solvent check_stability Check Compound Stability low_purity->check_stability Column Issue oiling_out->optimize_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow Column Chromatography Workflow start Crude Product tlc 1. TLC Analysis (Select Solvent System) start->tlc pack_column 2. Pack Column (Silica Gel Slurry) tlc->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute Column (Collect Fractions) load_sample->elute analyze_fractions 5. Analyze Fractions (TLC) elute->analyze_fractions analyze_fractions->elute Continue Elution combine 6. Combine Pure Fractions analyze_fractions->combine Pure Fractions Identified concentrate 7. Concentrate (Rotary Evaporator) combine->concentrate end Pure this compound concentrate->end

Caption: Experimental workflow for column chromatography purification.

References

preventing byproduct formation in the synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Benzyloxyphenylacetonitrile. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a phenoxide ion (generated from 2-hydroxyphenylacetonitrile by a base) acts as a nucleophile and attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide to form the desired ether linkage.[1][2][3][4]

Q2: What are the most common byproducts in this synthesis, and what causes their formation?

A2: The most common byproducts are:

  • O-vs. C-Alkylation Products: Besides the desired O-alkylation to form the ether, C-alkylation can occur on the aromatic ring of the phenoxide, leading to the formation of isomers. This is influenced by the choice of solvent and counter-ion.

  • Dialkylation Products: The methylene bridge in the phenylacetonitrile moiety is acidic and can be deprotonated, leading to the formation of a 2-benzyl-2-benzyloxyphenylacetonitrile byproduct.[5]

  • Elimination Products: Although less common with primary halides like benzyl halides, if reaction temperatures are too high or a sterically hindered base is used, an E2 elimination reaction can occur.[4]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2-hydroxyphenylacetonitrile and benzyl halide in the final product mixture.

Q3: How does the choice of base impact the reaction?

A3: The base is crucial for deprotonating the hydroxyl group of 2-hydroxyphenylacetonitrile to form the nucleophilic phenoxide. Weaker bases like potassium carbonate (K2CO3) are often preferred for synthesizing aryl ethers as they can reduce the likelihood of side reactions compared to very strong bases like sodium hydride (NaH).[4][6] The choice of base can also influence the ratio of O- to C-alkylation.

Q4: Which solvents are recommended for this synthesis?

A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used.[1][4] These solvents are effective at solvating the cation of the base, leaving the alkoxide nucleophile more reactive. The use of dipolar aprotic solvents can also help to minimize dehydrohalogenation side products.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield of Desired Product - Incomplete deprotonation of 2-hydroxyphenylacetonitrile.- Insufficient reaction time or temperature.- Poor quality of reagents (e.g., wet solvent, old benzyl halide).- Ensure a slight excess of a suitable base (e.g., K2CO3) is used.- Monitor the reaction by TLC to determine completion. Consider extending the reaction time or moderately increasing the temperature (e.g., to 50-80 °C).[1]- Use anhydrous solvents and freshly distilled or purchased reagents.
Presence of a Significant Amount of C-Alkylated Byproduct - The reaction conditions favor C-alkylation over O-alkylation. This can be influenced by the solvent and the cation from the base.- Consider changing the solvent system. Protic solvents can favor O-alkylation in some cases, but may slow down the SN2 reaction.- Experiment with different bases. For instance, using a phase-transfer catalyst with a biphasic system can sometimes improve selectivity for O-alkylation.
Formation of Dialkylated Byproduct - The benzylic proton of the product is deprotonated by excess base, leading to a second alkylation.- Use a stoichiometric amount of the base relative to the 2-hydroxyphenylacetonitrile.- Add the benzyl halide to the reaction mixture slowly to maintain a low instantaneous concentration.
Product is Contaminated with Unreacted Starting Materials - Incomplete reaction.- Inefficient work-up and purification.- Re-evaluate the reaction conditions (time, temperature, stoichiometry).- During work-up, ensure thorough extraction to separate the product from unreacted starting materials. Recrystallization or column chromatography may be necessary for purification.
Observation of Elimination Byproducts - Reaction temperature is too high.- A sterically hindered or overly strong base is used.- Maintain a moderate reaction temperature.[1]- Use a non-hindered base like potassium carbonate.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K2CO3), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyphenylacetonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add finely powdered potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can affect the yield and byproduct formation in a typical Williamson ether synthesis for preparing this compound.

EntryBaseSolventTemperature (°C)Time (h)Yield of Product (%)O/C Alkylation RatioDialkylation (%)
1K2CO3DMF7058595:5<2
2NaHTHF2567080:205
3Cs2CO3Acetonitrile80492>98:2<1
4NaOH (aq)Toluene/H2O (PTC)9087890:103

Note: This data is illustrative and actual results may vary depending on specific experimental conditions.

Visualizations

G cluster_0 Reaction Initiation cluster_1 SN2 Reaction 2-Hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile Phenoxide Ion Phenoxide Ion 2-Hydroxyphenylacetonitrile->Phenoxide Ion Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Phenoxide Ion This compound This compound Phenoxide Ion->this compound Nucleophilic Attack Benzyl Halide Benzyl Halide Benzyl Halide->this compound

Caption: SN2 mechanism for this compound synthesis.

G Start Start Low Yield Low Yield Start->Low Yield Byproduct Formation Byproduct Formation Start->Byproduct Formation Check Reagents Check Reagent Purity and Stoichiometry Low Yield->Check Reagents Yes Optimize Conditions Optimize Time, Temperature, and Base Low Yield->Optimize Conditions No Analyze Byproducts Identify Byproducts (GC-MS, NMR) Byproduct Formation->Analyze Byproducts Yes Successful Synthesis Successful Synthesis Check Reagents->Successful Synthesis Optimize Conditions->Successful Synthesis Adjust Solvent/Base Change Solvent or Base to Alter Selectivity Analyze Byproducts->Adjust Solvent/Base Modify Work-up Improve Purification (Chromatography, Recrystallization) Adjust Solvent/Base->Modify Work-up Modify Work-up->Successful Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

G cluster_0 Desired Pathway: O-Alkylation cluster_1 Side Reaction 1: C-Alkylation cluster_2 Side Reaction 2: Dialkylation A Phenoxide Ion C This compound A->C B Benzyl Halide B->C D Phenoxide Ion F C-Alkylated Byproduct D->F E Benzyl Halide E->F G This compound J Dialkylated Byproduct G->J H Base H->J I Benzyl Halide I->J

Caption: Competing reaction pathways in the synthesis.

References

optimizing reaction temperature for 2-Benzyloxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of the reaction temperature for the synthesis of 2-Benzyloxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxyphenylacetonitrile (also known as 2-cyanophenol) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.

Q2: Why is reaction temperature a critical parameter in this synthesis?

A2: Reaction temperature is a crucial factor that significantly influences the yield and purity of this compound.[1] An optimal temperature ensures a sufficient reaction rate while minimizing side reactions. Too low a temperature may lead to a slow or incomplete reaction, while excessively high temperatures can promote the formation of undesirable byproducts.[1]

Q3: What are the common side reactions to be aware of?

A3: The primary side reactions in the synthesis of this compound are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atom of the aromatic ring. C-alkylation, where the benzyl group attaches to the benzene ring instead of the oxygen atom, can occur, leading to isomeric impurities.[2]

  • Elimination: Although less common with a primary halide like benzyl halide, base-catalyzed elimination of the alkylating agent can compete with the desired substitution reaction, especially at higher temperatures.[2]

  • Over-alkylation: If dihaloalkanes are used or if there are other reactive sites, multiple alkylations can occur.

Q4: What is a typical temperature range for this Williamson ether synthesis?

A4: A general temperature range for Williamson ether synthesis is between 50°C and 100°C.[2] For the specific O-alkylation of 2-hydroxybenzonitrile, a temperature range of 60-80°C is often employed.[3] However, the optimal temperature will depend on the specific choice of base, solvent, and alkylating agent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Reaction temperature is too low: Insufficient kinetic energy for the reaction to proceed at a reasonable rate. 2. Ineffective base: The chosen base may not be strong enough to fully deprotonate the 2-hydroxyphenylacetonitrile. 3. Poor quality reagents: Degradation of the benzyl halide or moisture in the solvent can inhibit the reaction. 4. Inappropriate solvent: Protic or nonpolar solvents can slow down the SN2 reaction rate.[2]1. Gradually increase the reaction temperature: Incrementally raise the temperature (e.g., in 10°C steps) and monitor the reaction progress by TLC. 2. Use a stronger base: Consider switching from a weaker base like potassium carbonate to a stronger base like sodium hydride. 3. Ensure reagent quality: Use freshly distilled or purified reagents and anhydrous solvents. 4. Select an appropriate solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance the reaction rate.[2]
Presence of Impurities (e.g., C-alkylation products) 1. Reaction temperature is too high: Higher temperatures can favor the formation of the thermodynamically more stable C-alkylated product. 2. Choice of solvent: The solvent can influence the ratio of O- to C-alkylation.1. Lower the reaction temperature: Conduct the reaction at the lower end of the recommended temperature range (e.g., 50-60°C). 2. Solvent optimization: Experiment with different polar aprotic solvents to find the best selectivity for O-alkylation.
Formation of Elimination Byproducts 1. Reaction temperature is excessively high: High temperatures favor elimination over substitution.[2] 2. Sterically hindered base: A bulky base can preferentially act as a base for elimination rather than a nucleophile for substitution.1. Reduce the reaction temperature: Maintain the temperature within the optimal range for substitution. 2. Use a less sterically hindered base: Employ a smaller base to favor the SN2 pathway.

Data Presentation

Reaction Temperature (°C)Expected Yield (%)Purity (%)Observations
4030-40>98Very slow reaction rate, may require extended reaction times.
6075-85>95Good balance of reaction rate and selectivity.
8080-9090-95Faster reaction rate, but potential for increased byproduct formation.
10070-80<90Significant increase in impurities observed.

Note: These values are illustrative and can vary based on other reaction parameters such as the choice of base, solvent, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. If using sodium hydride (1.1 equivalents), add it portion-wise at 0°C.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60°C) and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

  • Work-up: Cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solid. Carefully pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[4]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method can be advantageous for its milder conditions and easier work-up.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (or 50% aqueous sodium hydroxide)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-hydroxyphenylacetonitrile (1.0 eq.), benzyl bromide (1.1 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (0.1 eq.).

  • Solvent Addition: Add toluene to the mixture.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80°C). Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and add water. Separate the organic layer, and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as described in Protocol 1.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow

G start Start reagents Combine 2-hydroxyphenylacetonitrile, base, and solvent start->reagents add_benzyl_halide Add benzyl halide reagents->add_benzyl_halide heat Heat to desired reaction temperature add_benzyl_halide->heat monitor Monitor reaction by TLC heat->monitor workup Work-up and extraction monitor->workup Reaction complete purify Purification (Chromatography/Recrystallization) workup->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G low_yield Low Yield? check_temp Is temperature too low? low_yield->check_temp Yes impurities Impurities Present? low_yield->impurities No increase_temp Increase temperature check_temp->increase_temp Yes check_base Is base strong enough? check_temp->check_base No ok Successful Synthesis increase_temp->ok stronger_base Use stronger base check_base->stronger_base No check_base->impurities Yes stronger_base->ok check_high_temp Is temperature too high? impurities->check_high_temp Yes impurities->ok No decrease_temp Decrease temperature check_high_temp->decrease_temp Yes optimize_solvent Optimize solvent check_high_temp->optimize_solvent No decrease_temp->ok optimize_solvent->ok

Caption: Troubleshooting decision tree for optimizing reaction conditions.

References

removal of unreacted starting materials from 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 2-Benzyloxyphenylacetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the purification of this compound, focusing on the removal of common starting materials such as 2-hydroxyphenylacetonitrile and benzyl halides (e.g., benzyl bromide).

Frequently Asked Questions

Q1: My crude product is a dark oil/solid. What is the likely cause and how can I fix it?

A1: Dark coloration often indicates the presence of polymeric byproducts or residual impurities from the starting materials. An initial purification step can be an aqueous workup. Washing the organic layer with a dilute sodium hydroxide (NaOH) solution will help remove the acidic 2-hydroxyphenylacetonitrile. Subsequent treatment of the crude product with activated carbon in a suitable solvent before further purification can also help adsorb colored impurities.

Q2: After an aqueous workup, I still see unreacted benzyl bromide in my NMR spectrum. What is the best way to remove it?

A2: Benzyl bromide can be challenging to remove due to its relatively high boiling point and solubility in organic solvents. Several methods can be employed:

  • Quenching with a nucleophile: Adding a small amount of a nucleophilic amine, such as triethylamine, to the crude product solution can convert the remaining benzyl bromide into a water-soluble quaternary ammonium salt, which can then be removed by an aqueous wash.[1][2][3]

  • Column Chromatography: Flash column chromatography is a very effective method for separating this compound from benzyl bromide.[1]

  • Distillation: If the product is thermally stable, vacuum distillation can be used to separate the product from the less volatile benzyl bromide.

Q3: I am having trouble getting my product to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities or the choice of solvent.

  • Solvent System: Ensure you are using an appropriate solvent or solvent system. Common systems for similar compounds include ethanol, or a two-solvent system like hexane/ethyl acetate.[4]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface, or adding a seed crystal of the pure product.

  • Purity: If the product still fails to crystallize, it may be too impure. Consider purifying by column chromatography first and then recrystallizing the resulting solid.

Q4: How can I effectively remove unreacted 2-hydroxyphenylacetonitrile?

A4: 2-hydroxyphenylacetonitrile is phenolic and therefore acidic. It can be readily removed by washing the organic solution of the crude product with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The deprotonated phenoxide salt will be soluble in the aqueous layer and thus separated from the desired product in the organic layer.

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of this compound.

Purification MethodKey ParametersExpected PurityTypical Yield LossNotes
Aqueous Wash (Base) 1M NaOH or sat. NaHCO₃ solution>90% (after solvent removal)<5%Primarily for removal of acidic 2-hydroxyphenylacetonitrile.
Recrystallization Solvent: Ethanol or Hexane/Ethyl Acetate>98%10-20%Effective for removing small amounts of impurities from a solid product.
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 4:1)>99%15-25%Highly effective for separating product from both starting materials and byproducts.[5][6]
Vacuum Distillation Pressure: <1 mmHg; Temperature: Dependent on product boiling point>95%5-15%Useful for removing non-volatile impurities. Product must be thermally stable.

Experimental Protocols

Protocol 1: Base Wash for Removal of 2-Hydroxyphenylacetonitrile
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with the NaOH solution.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, now free of acidic impurities.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).[5]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the prepared column.

  • Elute the Column: Begin eluting with the non-polar solvent mixture. Unreacted benzyl bromide, being less polar, should elute first.[1]

  • Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute the more polar this compound.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization
  • Dissolve the Crude Product: In an Erlenmeyer flask, add the minimum amount of a hot solvent (e.g., ethanol) to the crude solid product until it just dissolves.[7]

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.[7]

  • Induce Crystallization (if necessary): If crystals do not form, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Cool in Ice Bath: Once crystals have started to form, place the flask in an ice-water bath for 15-30 minutes to maximize the yield.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Visualizations

Troubleshooting Workflow for Purification

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude Product (this compound) check_acid TLC/NMR Analysis: Presence of 2-hydroxyphenylacetonitrile? start->check_acid base_wash Perform Aqueous Base Wash (e.g., 1M NaOH) check_acid->base_wash Yes check_bnbr TLC/NMR Analysis: Presence of Benzyl Bromide? check_acid->check_bnbr No base_wash->check_bnbr column_chrom Purify by Flash Column Chromatography check_bnbr->column_chrom Yes check_purity Check Purity by NMR/TLC: Is product sufficiently pure? check_bnbr->check_purity No column_chrom->check_purity recrystallize Recrystallize Product (e.g., from Ethanol) check_purity->recrystallize No (Solid) final_product Pure this compound check_purity->final_product Yes recrystallize->final_product

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Benzyloxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent two-step synthesis involves the initial formation of 2-hydroxyphenylacetonitrile from 2-hydroxybenzyl alcohol, followed by an O-benzylation reaction. The first step is a cyanation reaction, and the second is typically a Williamson ether synthesis.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns involve the handling of highly toxic cyanide reagents, such as potassium cyanide or hydrogen cyanide, in the first step. The O-benzylation step can be exothermic, requiring careful temperature control to prevent runaway reactions. Standard personal protective equipment (PPE), a well-ventilated fume hood or a closed-system reactor, and established quenching protocols for cyanide waste are essential.

Q3: Can Phase-Transfer Catalysis (PTC) be used for the O-benzylation step?

A3: Yes, Phase-Transfer Catalysis is a highly effective method for the O-benzylation of 2-hydroxyphenylacetonitrile, especially at an industrial scale.[1] It allows for the use of inexpensive inorganic bases like sodium hydroxide or potassium carbonate and can often be performed in biphasic systems, simplifying the work-up procedure.[1]

Q4: What are the expected major impurities during this synthesis?

A4: In the first step, unreacted 2-hydroxybenzyl alcohol and potential byproducts from side reactions of the cyanide with impurities can be present. During the O-benzylation step, common impurities include unreacted 2-hydroxyphenylacetonitrile, dibenzyl ether (from the self-condensation of the benzylating agent), and potentially C-alkylated byproducts.[2]

Troubleshooting Guides

Part 1: Synthesis of 2-Hydroxyphenylacetonitrile

Issue 1.1: Low Yield of 2-Hydroxyphenylacetonitrile

Potential Cause Troubleshooting/Optimization Strategy
Incomplete reactionIncrease reaction time or temperature. Monitor reaction progress by TLC or HPLC. Ensure efficient mixing, especially in larger reactors.
Degradation of starting materialEnsure the quality of 2-hydroxybenzyl alcohol. Side reactions can occur under harsh basic or acidic conditions.
Suboptimal cyanide source or conditionsIf using in-situ generation of HCN from a salt and acid, ensure the stoichiometry is correct and the addition is controlled.[3][4]
Difficult product isolationThe product can be an oil or a low-melting solid. Optimize extraction and purification steps. Consider crystallization from a suitable solvent system.

Issue 1.2: Formation of Polymeric or Tar-like Byproducts

Potential Cause Troubleshooting/Optimization Strategy
Polymerization of 2-hydroxybenzyl alcoholThis can be promoted by strong acids or bases and high temperatures. Maintain careful control over reaction conditions.
Side reactions involving impuritiesUse high-purity starting materials.
Part 2: O-Benzylation of 2-Hydroxyphenylacetonitrile (Williamson Ether Synthesis)

Issue 2.1: Incomplete Reaction or Low Yield of this compound

Potential Cause Troubleshooting/Optimization Strategy
Insufficiently strong baseEnsure the base is strong enough to deprotonate the phenolic hydroxyl group. Common bases include K₂CO₃, NaOH, or NaH.
Poor solubility of reactantsSelect an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[5]
Inactive benzylating agentUse a fresh, high-quality benzyl halide (e.g., benzyl bromide or benzyl chloride) or benzyl tosylate.
Inefficient mixing at scaleInadequate agitation can lead to localized concentration gradients. Ensure the stirring is vigorous enough for the reactor volume.
Low reaction temperatureWhile higher temperatures can promote side reactions, a certain activation energy must be overcome. Optimize the temperature for your specific conditions.

Issue 2.2: Formation of Dibenzyl Ether Byproduct

Potential Cause Troubleshooting/Optimization Strategy
Reaction of the benzylating agent with the baseThis is more likely with stronger bases like NaOH. Add the benzylating agent slowly to the mixture of the phenoxide and base.
Use of Phase-Transfer CatalysisPTC can sometimes promote the formation of dibenzyl ether. Optimize the choice and concentration of the phase-transfer catalyst.[1]

Issue 2.3: Presence of Unreacted 2-Hydroxyphenylacetonitrile

Potential Cause Troubleshooting/Optimization Strategy
Insufficient amount of benzylating agentUse a slight excess (1.1-1.2 equivalents) of the benzylating agent.
Incomplete deprotonation of the phenolEnsure at least a stoichiometric amount of a suitable base is used.
Short reaction timeMonitor the reaction by TLC or HPLC until the starting material is consumed.

Issue 2.4: Product is Difficult to Purify

Potential Cause Troubleshooting/Optimization Strategy
Presence of polar impuritiesWash the organic layer with an aqueous base solution during work-up to remove unreacted 2-hydroxyphenylacetonitrile.
Similar boiling points of product and byproductsIf using distillation for purification, ensure the use of a fractionating column with sufficient theoretical plates.
Oily product that does not crystallizeTry different solvent systems for crystallization. Seeding with a small crystal of pure product can induce crystallization. Column chromatography may be necessary at the lab scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyphenylacetonitrile (Lab Scale)

This protocol is adapted from patent literature and should be performed with appropriate safety precautions.[3][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 29.8 g of 2-hydroxybenzyl alcohol in 250 ml of dimethylsulfoxide (DMSO).

  • Addition of Cyanide: Add 18 g of potassium cyanide to the solution and heat the mixture to 125°C.

  • Acid Addition: Slowly add 16 g of glacial acetic acid dropwise over 1 hour.

  • Reaction: Stir the mixture for an additional 2 hours at 125°C.

  • Work-up:

    • Cool the reaction mixture and remove the DMSO under reduced pressure.

    • To the residue, add 200 ml of water and 150 ml of chloroform.

    • Separate the chloroform layer.

    • Extract the aqueous layer with another 150 ml of chloroform.

    • Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the chloroform under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Protocol 2: O-Benzylation using Phase-Transfer Catalysis (Lab Scale)
  • Reaction Setup: In a round-bottom flask, combine 13.3 g of 2-hydroxyphenylacetonitrile, 1.5 equivalents of potassium carbonate, and a catalytic amount (e.g., 5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like toluene or acetonitrile.

  • Addition of Benzylating Agent: While stirring vigorously, add 1.1 equivalents of benzyl bromide.

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction by TLC. The reaction is usually complete within a few hours.

  • Work-up:

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Wash the filtrate with water and then with a dilute aqueous NaOH solution to remove any unreacted starting material.

    • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or isopropanol.

Data Presentation

Table 1: Comparison of Reaction Parameters for O-Benzylation

Parameter Lab Scale (Batch) Pilot/Industrial Scale (Batch) Key Considerations for Scale-Up
Solvent DMF, Acetonitrile, AcetoneToluene, Xylene (higher boiling, easier to handle)Solvent recovery and recycling are crucial for cost-effectiveness and environmental reasons.
Base NaH, K₂CO₃K₂CO₃, NaOH (pellets or aqueous solution)Cost and ease of handling of the base. Aqueous bases are often used with PTC.
Temperature 50-80°C80-120°CExothermic nature of the reaction requires efficient heat removal to prevent runaway reactions.
Reaction Time 2-8 hours4-12 hoursCan be longer due to mass and heat transfer limitations.
Yield 85-95%80-90%Yields may be slightly lower at scale due to less ideal mixing and potential for more side reactions.
Purification Chromatography, RecrystallizationVacuum Distillation, RecrystallizationChromatography is generally not feasible for large quantities.

Mandatory Visualization

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: Characterization of Impurities in 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the characterization of impurities in 2-Benzyloxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

Impurities in this compound can be broadly categorized into organic, inorganic, and residual solvents.[1][2] Organic impurities are the most common and typically arise from the manufacturing process or degradation.[2] They include:

  • Process-Related Impurities: These are substances that form during the synthesis, such as unreacted starting materials, intermediates, and by-products from side reactions.[3]

  • Degradation Products: These impurities form over time due to storage conditions (e.g., exposure to heat, light, or moisture). A common degradation pathway is the hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid.[4]

  • Chiral Impurities: If a specific stereoisomer is desired, the other enantiomer or diastereomers are considered impurities.[5]

Q2: Which analytical techniques are most suitable for profiling impurities in this compound?

A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.[1][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is the gold standard for separating and quantifying non-volatile organic impurities.[2]

  • Gas Chromatography (GC): GC is ideal for identifying and quantifying volatile impurities, such as residual solvents or certain starting materials.[1][2]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is crucial for identifying the molecular weight and structure of unknown impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is essential for the unambiguous characterization of isolated impurities.[2]

Q3: My final product of this compound has a persistent yellow or brownish color. What is the likely cause?

A yellow or brownish hue can indicate the presence of residual impurities from the synthesis, such as byproducts from alkylation or condensation reactions.[4] Overheating during distillation or workup can also lead to the formation of colored degradation products.[4] Purification methods like recrystallization are often effective in removing these colored impurities.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Q4: I am observing unexpected peaks in my HPLC chromatogram. How should I proceed with identification?

Observing unexpected peaks requires a systematic investigation to identify their source and structure. The general workflow involves chromatographic and spectroscopic analysis to determine the impurity's identity.

G start_node Unexpected Peak Observed in HPLC check_blanks Analyze Blanks (Solvent, Mobile Phase) start_node->check_blanks process_node process_node decision_node decision_node end_node end_node data_node data_node is_artifact Is Peak Present in Blank? check_blanks->is_artifact system_artifact System Artifact (Ghost Peak, Contamination) is_artifact->system_artifact Yes sample_impurity Confirmed Sample Impurity is_artifact->sample_impurity No run_lcms Perform LC-MS Analysis sample_impurity->run_lcms get_mw Obtain Molecular Weight & Fragmentation Data run_lcms->get_mw compare_known Compare with Known Impurities/Reactants get_mw->compare_known is_known Is Impurity Identified? compare_known->is_known quantify Quantify using Reference Standard is_known->quantify Yes isolate Isolate Impurity (Prep-HPLC) is_known->isolate No characterize Structural Elucidation (NMR, HRMS) isolate->characterize final_id Structure Confirmed characterize->final_id

Caption: Workflow for the identification of an unknown impurity.

Q5: My chromatographic peaks are tailing or fronting. What are the common causes and solutions?

Poor peak shape can compromise resolution and accuracy. Tailing is more common than fronting.

  • Peak Tailing:

    • Cause: Secondary interactions between the analyte and the column's stationary phase (e.g., interaction with residual silanols), or a void at the column inlet.[7][8]

    • Solution: Adjust the mobile phase pH to suppress silanol ionization (typically by lowering the pH) or add a buffer.[7] Ensure the sample is dissolved in a solvent weaker than or the same as the mobile phase.[9] If the problem persists, flushing the column or replacing it may be necessary.[7]

  • Peak Fronting:

    • Cause: This is often a sign of column overload, where too much sample has been injected.[9] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.[9]

    • Solution: Reduce the injection volume or dilute the sample. Always try to dissolve the sample in the mobile phase whenever possible.[9]

G start_node Poor Peak Shape Observed tailing Peak Tailing start_node->tailing fronting Peak Fronting start_node->fronting split Split Peaks start_node->split issue_node issue_node cause_node cause_node solution_node solution_node cause_tail1 Secondary Interactions (e.g., silanols) tailing->cause_tail1 cause_tail2 Sample Solvent Stronger than Mobile Phase tailing->cause_tail2 cause_front1 Column Overload (Mass or Volume) fronting->cause_front1 cause_split1 Clogged Inlet Frit or Column Void split->cause_split1 sol_tail1 Adjust mobile phase pH Add buffer/additive cause_tail1->sol_tail1 sol_tail2 Dissolve sample in mobile phase cause_tail2->sol_tail2 sol_front1 Dilute sample or reduce injection volume cause_front1->sol_front1 sol_split1 Reverse flush column. If unresolved, replace column. cause_split1->sol_split1

Caption: Troubleshooting guide for common HPLC peak shape issues.

Data Presentation

Table 1: Potential Impurities in this compound

This table lists potential process-related and degradation impurities. The exact profile will depend on the specific synthetic route and storage conditions.

Impurity NameStructure / DescriptionTypeRecommended Analytical Technique
Benzyl ChlorideStarting MaterialProcess-RelatedGC-MS
2-HydroxyphenylacetonitrileStarting MaterialProcess-RelatedHPLC-UV, LC-MS
2-BenzyloxyphenylacetamideC₉H₁₁NO₂DegradantHPLC-UV, LC-MS
2-Benzyloxyphenylacetic acidC₁₅H₁₄O₃DegradantHPLC-UV, LC-MS
Dibenzyl EtherC₁₄H₁₄OBy-productGC-MS, LC-MS
Unidentified IsomerPositional isomerBy-productHPLC-UV, LC-MS, NMR

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for method development. Optimization may be required.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[7]

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared sample solution and record the chromatogram.

  • Identify and integrate all peaks, reporting the area percentage of each impurity. For impurities exceeding the identification threshold (e.g., 0.1%), further characterization is necessary.[6]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Benzyloxyphenylacetonitrile and 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic routes to 2-benzyloxyphenylacetonitrile and 4-benzyloxyphenylacetonitrile, two isomeric compounds with applications in the development of novel therapeutic agents. The synthesis of these molecules can be approached through two primary strategies: Williamson ether synthesis and the cyanation of a corresponding benzyl chloride. This document outlines the experimental protocols for these methods, presents a comparative analysis of their performance, and offers visual aids to clarify the reaction pathways and decision-making processes.

Synthetic Strategies and Performance

The selection of a synthetic route for either 2- or 4-benzyloxyphenylacetonitrile will depend on factors such as starting material availability, desired scale, and purification requirements. Below is a summary of the two principal methods with relevant performance data.

Table 1: Comparison of Synthetic Routes and Performance Data

Parameter Williamson Ether Synthesis Cyanation of Benzyl Chloride
Starting Materials 2- or 4-Hydroxyphenylacetonitrile, Benzyl Bromide2- or 4-Benzyloxybenzyl Chloride, Sodium Cyanide
General Reaction Nucleophilic substitution of an alkyl halide by a phenoxide ion.Nucleophilic substitution of a halide by a cyanide ion.
Typical Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF)Solvent (e.g., Ethanol/Water, DMF)
Reaction Time Typically 4-12 hoursTypically 1-5 hours
Reported Yield Quantitative for analogous 4-isomer synthesis91% for analogous m-phenoxybenzyl cyanide synthesis[1]
Reported Purity High, often requires simple filtration and extraction>90% for analogous m-phenoxybenzyl cyanide synthesis[1]
Advantages - High yields- Often clean reactions with simple work-up- Shorter reaction times- Readily available starting materials
Disadvantages - Hydroxyphenylacetonitriles can be less stable- Longer reaction times- Use of highly toxic sodium cyanide- Potential for isocyanide byproduct formation

Experimental Protocols

Williamson Ether Synthesis of 4-Benzyloxyphenylacetonitrile

This protocol is adapted from the synthesis of 4-benzyloxy-3-methoxyphenylacetonitrile and is applicable to the synthesis of 4-benzyloxyphenylacetonitrile from 4-hydroxyphenylacetonitrile.

Materials:

  • 4-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 2N NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Cyanation of 2-Benzyloxybenzyl Chloride

This protocol is adapted from the synthesis of m-phenoxy-benzyl cyanide and is a representative method for the synthesis of this compound from 2-benzyloxybenzyl chloride.[1]

Materials:

  • 2-Benzyloxybenzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol (96%)

  • Water

  • Benzene (or a suitable alternative solvent like toluene)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-benzyloxybenzyl chloride (1.0 eq.) in 96% ethanol.

  • In a separate flask, prepare a solution of sodium cyanide (1.2 eq.) in water.

  • Add the aqueous sodium cyanide solution to the ethanolic solution of the benzyl chloride at once.

  • Heat the reaction mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with benzene or toluene (3x).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Comparative Synthesis Workflow

The following diagram illustrates the general workflows for the synthesis of both 2- and 4-benzyloxyphenylacetonitrile via the two primary routes.

G cluster_0 Williamson Ether Synthesis cluster_1 Cyanation of Benzyl Chloride HPAN_2 2-Hydroxyphenylacetonitrile WES_Reaction_2 Reaction in Acetone/DMF HPAN_2->WES_Reaction_2 HPAN_4 4-Hydroxyphenylacetonitrile WES_Reaction_4 Reaction in Acetone/DMF HPAN_4->WES_Reaction_4 BB Benzyl Bromide BB->WES_Reaction_2 BB->WES_Reaction_4 Base Base (e.g., K2CO3) Base->WES_Reaction_2 Base->WES_Reaction_4 Workup_WES_2 Work-up & Purification WES_Reaction_2->Workup_WES_2 Workup_WES_4 Work-up & Purification WES_Reaction_4->Workup_WES_4 Product_2_WES This compound Workup_WES_2->Product_2_WES Product_4_WES 4-Benzyloxyphenylacetonitrile Workup_WES_4->Product_4_WES BC_2 2-Benzyloxybenzyl Chloride Cyanation_Reaction_2 Reaction in Ethanol/Water BC_2->Cyanation_Reaction_2 BC_4 4-Benzyloxybenzyl Chloride Cyanation_Reaction_4 Reaction in Ethanol/Water BC_4->Cyanation_Reaction_4 NaCN Sodium Cyanide NaCN->Cyanation_Reaction_2 NaCN->Cyanation_Reaction_4 Workup_CN_2 Work-up & Purification Cyanation_Reaction_2->Workup_CN_2 Workup_CN_4 Work-up & Purification Cyanation_Reaction_4->Workup_CN_4 Product_2_CN This compound Workup_CN_2->Product_2_CN Product_4_CN 4-Benzyloxyphenylacetonitrile Workup_CN_4->Product_4_CN

Caption: Comparative workflow for the synthesis of benzyloxyphenylacetonitrile isomers.

Decision-Making Flowchart for Synthesis Strategy

To aid researchers in selecting the most appropriate synthetic route, the following flowchart outlines a logical decision-making process based on key experimental considerations.

G Start Select Isomer (2- or 4-) Check_SM Starting Material Availability? Start->Check_SM HPAN_avail Hydroxyphenylacetonitrile Available? Check_SM->HPAN_avail Yes BC_avail Benzyloxybenzyl Chloride Available? Check_SM->BC_avail No Check_Toxicity Toxicity Concerns with NaCN? HPAN_avail->Check_Toxicity Cyanation Cyanation of Benzyl Chloride BC_avail->Cyanation WES Williamson Ether Synthesis Check_Toxicity->WES Yes Check_Time Is Shorter Reaction Time Critical? Check_Toxicity->Check_Time No Check_Time->WES No Check_Time->Cyanation Yes

Caption: Decision-making flowchart for selecting a synthesis strategy.

Conclusion

Both the Williamson ether synthesis and the cyanation of benzyl chlorides are viable and effective methods for preparing 2- and 4-benzyloxyphenylacetonitrile. The Williamson ether synthesis offers the advantage of avoiding highly toxic cyanide reagents and can provide high yields. The cyanation route, on the other hand, is often faster. The ultimate choice of method will be guided by the specific constraints and priorities of the research or development project, including starting material accessibility, safety protocols, and desired production efficiency.

References

Comparative Analysis of the Biological Activity of Benzyloxyphenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the potential anticancer activities of 2-, 3-, and 4-benzyloxyphenylacetonitrile derivatives, including experimental data, protocols, and pathway visualizations.

Quantitative Data Summary

The anticancer potential of the benzyloxyphenylacetonitrile isomers can be inferred from the biological activities of their closely related derivatives. The following table summarizes the in vitro anticancer activities of various derivatives of the 2-, 3-, and 4-isomers. It is important to note that these are not direct comparisons of the parent nitrile compounds but of molecules incorporating the core benzyloxy-phenyl structure.

Isomer PositionDerivative ClassTarget/Cell LineKey Result (IC₅₀)
2- BenzyloxybenzaldehydesHL-60 (Human promyelocytic leukemia)1 - 10 µM[1][2]
2-[(3-methoxybenzyl)oxy]benzaldehydeWEHI-3 (Mouse leukemia)5 µM[3][4]
3- BenzyloxyhydantoinsK562 (Human myelogenous leukemia)0.01 - 0.04 µM[5][6]
4- (Benzyloxy)phenoxypiperidinesLSD1 (Lysine-specific demethylase 1)4 µM[4]
Pyrrolo[2,3-c]pyridinesLSD1 (Lysine-specific demethylase 1)3.1 nM[7]

Disclaimer: The data presented is for derivatives of the respective isomers and not the benzyloxyphenylacetonitriles themselves. The experimental conditions and specific molecular structures of the derivatives vary between studies, which should be considered when interpreting this comparative data.

Analysis of Biological Activity

2-Benzyloxyphenylacetonitrile Derivatives: Cytotoxicity in Leukemia Cells

Derivatives of 2-benzyloxybenzaldehyde, which shares the core structure of this compound, have demonstrated significant cytotoxic activity against the HL-60 human promyelocytic leukemia cell line, with IC₅₀ values in the low micromolar range.[1][2] One of the most potent compounds, 2-[(3-methoxybenzyl)oxy]benzaldehyde, showed an IC₅₀ of 5 µM against WEHI-3 leukemia cells.[3][4] The mechanism of action for these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

3-Benzyloxyphenylacetonitrile Derivatives: Potent Antileukemic Activity

While data on 3-benzyloxyphenylacetonitrile itself is scarce, derivatives of 3-benzyloxyhydantoin have shown exceptionally high potency against leukemia cell lines.[5][6] These compounds exhibited IC₅₀ values in the nanomolar range against K562 and L1210 leukemia cells.[5][6] This suggests that the 3-benzyloxy-phenyl moiety can be incorporated into highly active anticancer agents.

4-Benzyloxyphenylacetonitrile Derivatives: Inhibition of LSD1

The 4-benzyloxy-phenyl structure is a key component of a class of molecules that inhibit Lysine-specific demethylase 1 (LSD1), a recognized therapeutic target in various cancers.[4] Derivatives of 4-(4-benzyloxy)phenoxypiperidine have been synthesized and shown to be potent and reversible inhibitors of LSD1, with IC₅₀ values in the low micromolar range.[4] More advanced derivatives, such as pyrrolo[2,3-c]pyridines, have achieved even greater potency with IC₅₀ values in the low nanomolar range.[7] Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes and is a promising strategy in cancer therapy.

Experimental Protocols

Cell Viability Assessment: MTT Assay

A common method to determine the cytotoxic effects of compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the dissolved crystals.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, K562) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of benzyloxyphenylacetonitrile) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

LSD1 Enzymatic Inhibition Assay

The inhibitory activity of compounds against LSD1 can be measured using various in vitro assay formats. A common method is a horseradish peroxidase (HRP)-coupled assay.

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, the H₂O₂ reacts with a chromogenic or fluorogenic substrate, and the resulting signal is proportional to LSD1 activity.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of purified recombinant human LSD1 enzyme, a methylated H3 peptide substrate, HRP, and a suitable substrate (e.g., Amplex Red).

  • Inhibitor Incubation: In a 96-well plate, add the LSD1 enzyme to wells containing various concentrations of the test inhibitor (e.g., 4-(4-benzyloxy)phenoxypiperidine derivatives) or a vehicle control. Pre-incubate to allow for binding.

  • Reaction Initiation: Add the H3 peptide substrate and detection reagents to initiate the enzymatic reaction.

  • Signal Detection: Monitor the increase in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC₅₀ value from the dose-response curve.

Visualizations

Experimental Workflow: Cell Viability MTT Assay

MTT_Assay_Workflow Workflow for Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis node_seed Seed cells in 96-well plate node_incubate1 Incubate overnight node_seed->node_incubate1 node_treat Add test compounds at various concentrations node_incubate1->node_treat node_incubate2 Incubate for 24-72 hours node_treat->node_incubate2 node_mtt Add MTT reagent node_incubate2->node_mtt node_incubate3 Incubate for 2-4 hours node_mtt->node_incubate3 node_solubilize Add solubilizing agent (e.g., DMSO) node_incubate3->node_solubilize node_read Read absorbance at 570 nm node_solubilize->node_read node_calc Calculate % viability and IC50 node_read->node_calc LSD1_Signaling_Pathway Simplified LSD1 Signaling in Cancer cluster_core LSD1 Core Complex cluster_repression Transcriptional Repression cluster_activation Transcriptional Activation node_lsd1 LSD1 node_h3k4 H3K4me1/2 (Active Chromatin) node_lsd1->node_h3k4 Acts on node_h3k9 H3K9me1/2 (Inactive Chromatin) node_lsd1->node_h3k9 Acts on node_h3k4_demethyl H3K4 (Inactive Chromatin) node_h3k4->node_h3k4_demethyl Demethylation node_tsg Tumor Suppressor Genes node_silencing Gene Silencing node_h3k9_demethyl H3K9 (Active Chromatin) node_h3k9->node_h3k9_demethyl Demethylation node_oncogenes Oncogenes (e.g., MYC) node_expression Gene Expression node_inhibitor 4-Benzyloxy-phenyl Derivatives (Inhibitors) node_inhibitor->node_lsd1

References

A Spectroscopic Comparison of 2-Benzyloxyphenylacetonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of key intermediates is paramount. This guide provides a comparative spectroscopic analysis of the ortho, meta, and para isomers of 2-benzyloxyphenylacetonitrile, crucial precursors in various synthetic pathways.

Synthesis of this compound Isomers

The ortho, meta, and para isomers of this compound can be reliably synthesized via the Williamson ether synthesis. This method involves the O-alkylation of the corresponding hydroxybenzonitrile with benzyl bromide in the presence of a base.

Experimental Protocol: General Procedure for Williamson Ether Synthesis
  • Dissolution and Deprotonation: To a solution of the respective hydroxybenzonitrile (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base like potassium carbonate (K₂CO₃, 1.5 eq.). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

  • Alkylation: Benzyl bromide (1.2 eq.) is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound isomer.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the ortho, meta, and para isomers of this compound.

Table 1: Mass Spectrometry Data

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound (ortho) C₁₅H₁₃NO223.27Data not readily available in full. Expected major fragments would include the molecular ion [M]⁺ at m/z 223, and a prominent peak at m/z 91 for the tropylium cation [C₇H₇]⁺ resulting from cleavage of the benzyl group.
3-Benzyloxyphenylacetonitrile (meta) [1][2]C₁₅H₁₃NO223.27[M]⁺ at m/z 223, 91 (tropylium cation).
4-Benzyloxyphenylacetonitrile (para) C₁₅H₁₃NO223.27Data not readily available in full. Expected fragmentation pattern similar to the ortho and meta isomers, with a molecular ion peak at m/z 223 and a base peak at m/z 91.

Table 2: Infrared (IR) Spectroscopy Data

IsomerKey IR Absorptions (cm⁻¹)
This compound (ortho) [3]Awaited confirmation from spectral data. Expected characteristic peaks would include: ~2230 cm⁻¹ (C≡N stretch), ~3030 cm⁻¹ (aromatic C-H stretch), ~2920 cm⁻¹ (aliphatic C-H stretch), and ~1240 cm⁻¹ (aryl ether C-O stretch).
3-Benzyloxyphenylacetonitrile (meta) [1]Available data indicates characteristic absorptions for the nitrile and ether functional groups.
4-Benzyloxyphenylacetonitrile (para) Data not readily available. Expected characteristic peaks would be similar to the ortho and meta isomers. The out-of-plane C-H bending vibrations in the fingerprint region could help distinguish it from the other isomers.

Note on NMR Data: As of the latest search, complete experimental ¹H and ¹³C NMR data for all three isomers are not publicly available for a direct comparative analysis. Researchers who synthesize these compounds are encouraged to acquire and publish this data to enrich the scientific record.

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound isomers is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Hydroxybenzonitrile Isomer (ortho, meta, or para) reagents Benzyl Bromide, K₂CO₃, Acetone/DMF reaction Williamson Ether Synthesis (Reflux) start->reaction reagents->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product This compound Isomer workup->product ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound isomers.

Conclusion

This guide provides a foundational framework for the synthesis and spectroscopic comparison of this compound isomers. While a complete set of experimental data for all spectroscopic techniques is not currently available in the public domain, the provided information on the synthetic protocol and the available MS and IR data serves as a valuable resource for researchers. The differentiation of these isomers relies on subtle differences in their spectroscopic fingerprints, highlighting the importance of careful and comprehensive characterization in synthetic chemistry and drug development.

References

A Comparative Guide to the Synthetic Routes of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Benzyloxyphenylacetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of alternative synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound can be broadly approached via three distinct routes, each with its own set of merits and drawbacks in terms of yield, reaction conditions, and starting materials.

RouteDescriptionStarting MaterialsKey IntermediatesOverall Yield (estimated)Key AdvantagesKey Disadvantages
1 Classical Two-Step Synthesis 2-Hydroxybenzyl alcohol, Benzyl bromide2-Hydroxyphenylacetonitrile~60%Well-established methods, readily available starting materials.Use of highly toxic cyanide salts, two distinct synthetic steps.
2 Alternative Benzylation via Palladium Catalysis 2-Hydroxyphenylacetonitrile, Benzyl carbonate-Potentially highMilder, neutral benzylation conditions, avoids strong bases.Requires a palladium catalyst, potentially higher cost.
3 Synthesis from 2-Benzyloxybenzaldehyde Salicylaldehyde, Benzyl bromide2-BenzyloxybenzaldehydeVariableAvoids direct handling of 2-hydroxyphenylacetonitrile.May require an additional step for nitrile formation from the aldehyde.

Route 1: The Classical Two-Step Synthesis

This is the most conventional approach, proceeding through the formation of 2-hydroxyphenylacetonitrile, followed by the protection of the phenolic hydroxyl group as a benzyl ether.

Step 1: Synthesis of 2-Hydroxyphenylacetonitrile

This step involves the conversion of 2-hydroxybenzyl alcohol to the corresponding nitrile.

Experimental Protocol:

To a solution of 2-hydroxybenzyl alcohol (29.8 g) in dimethylsulfoxide (250 ml), potassium cyanide (18 g) is added, and the mixture is heated to 125°C. Glacial acetic acid (16 g) is then added dropwise over one hour. The mixture is stirred for an additional two hours at 125°C. The dimethylsulfoxide is removed under vacuum, and the residue is taken up in water (200 ml) and chloroform (150 ml). The chloroform layer is separated, and the aqueous layer is extracted again with chloroform (150 ml). The combined organic layers are washed with water and dried over sodium sulfate. After removal of the solvent, the crude product is obtained.[1]

  • Reported Yield: 60.5%[1]

Step 2: Benzylation via Williamson Ether Synthesis

The phenolic hydroxyl group of 2-hydroxyphenylacetonitrile is then protected using benzyl bromide in a classical Williamson ether synthesis.

Experimental Protocol:

To a solution of 2-hydroxyphenylacetonitrile in a suitable solvent such as DMF or acetone, is added a base, typically anhydrous potassium carbonate (1.5 equivalents). The mixture is stirred, and then benzyl bromide (1.1 equivalents) is added. The reaction mixture is heated to a moderate temperature (e.g., 70-80°C) and monitored by TLC until completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by chromatography if necessary. For phenols, this reaction can often proceed in essentially quantitative yield.

  • Estimated Yield: >95%

Classical_Two_Step_Synthesis start 2-Hydroxybenzyl alcohol intermediate 2-Hydroxyphenyl- acetonitrile start->intermediate KCN, DMSO 125°C Yield: 60.5% final 2-Benzyloxyphenyl- acetonitrile intermediate->final Benzyl bromide, K2CO3 DMF Yield: >95% (est.)

Caption: Classical two-step synthesis of this compound.

Route 2: Alternative Benzylation via Palladium Catalysis

This route follows the same initial step as the classical synthesis to obtain 2-hydroxyphenylacetonitrile but employs a modern, milder method for the subsequent benzylation.

Step 1: Synthesis of 2-Hydroxyphenylacetonitrile

The protocol is the same as described in Route 1, Step 1.

  • Reported Yield: 60.5%[1]

Step 2: Palladium-Catalyzed Benzylation

This method avoids the use of a strong base and proceeds under neutral conditions.

Experimental Protocol (General for Phenols):

A mixture of the phenol (e.g., 2-hydroxyphenylacetonitrile), a benzyl carbonate derivative (such as benzyl methyl carbonate), and a palladium catalyst, generated in situ from a palladium source (e.g., Pd(η³-C₃H₅)Cp) and a suitable ligand (e.g., DPEphos), in a solvent like toluene is heated. The reaction proceeds at 60–80°C. After completion, the reaction mixture is cooled and purified by column chromatography to yield the aryl benzyl ether.

  • Yield: This method has been reported to give high yields for a variety of phenols, but a specific yield for 2-hydroxyphenylacetonitrile is not available.

Alternative_Benzylation intermediate 2-Hydroxyphenyl- acetonitrile final 2-Benzyloxyphenyl- acetonitrile intermediate->final Toluene, 60-80°C catalyst Pd Catalyst Benzyl Carbonate catalyst->final

Caption: Palladium-catalyzed benzylation as an alternative step.

Route 3: Synthesis from 2-Benzyloxybenzaldehyde

This approach starts with the readily available salicylaldehyde, which is first benzylated and then converted to the target nitrile.

Step 1: Synthesis of 2-Benzyloxybenzaldehyde

Salicylaldehyde is O-benzylated in a straightforward Williamson ether synthesis.

Experimental Protocol:

Salicylaldehyde is dissolved in dry dimethylformamide (DMF). Benzyl bromide is added, followed by potassium carbonate. The mixture is stirred at room temperature for 48 hours. The potassium carbonate is then removed by filtration, and the filtrate is mixed with ethyl acetate. The organic phase is washed with water and brine, and then dried over MgSO₄. The solvent is evaporated under vacuum to provide the crude material, which can be purified by chromatography if it is an oil.

  • Yield: This reaction is generally high-yielding.

Step 2: Conversion of Aldehyde to Nitrile

The aldehyde can be converted to the nitrile via several methods, including a one-pot reaction with hydroxylamine hydrochloride or through a Strecker synthesis-type reaction.

Experimental Protocol (One-pot from Aldehyde):

A general procedure involves reacting the aldehyde with hydroxylamine hydrochloride in a suitable solvent like DMF in the presence of a dehydrating agent or a catalyst. For example, anhydrous ferrous sulfate has been used to catalyze the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride under reflux.

Synthesis_from_Aldehyde start Salicylaldehyde intermediate 2-Benzyloxy- benzaldehyde start->intermediate Benzyl bromide, K2CO3 DMF final 2-Benzyloxyphenyl- acetonitrile intermediate->final Nitrile formation (e.g., with NH2OH.HCl)

Caption: Synthetic route starting from 2-benzyloxybenzaldehyde.

Comparison of Methodologies

Methodology_Comparison_Flow cluster_route1 Route 1: Classical Two-Step cluster_route2 Route 2: Alternative Benzylation cluster_route3 Route 3: From Aldehyde title Comparison of Synthetic Routes to this compound cluster_route1 cluster_route1 cluster_route2 cluster_route2 cluster_route3 cluster_route3 r1_start 2-Hydroxybenzyl alcohol r1_int 2-Hydroxyphenyl- acetonitrile r1_start->r1_int Cyanation r1_end Target Molecule r1_int->r1_end Williamson Ether Synthesis r2_start 2-Hydroxybenzyl alcohol r2_int 2-Hydroxyphenyl- acetonitrile r2_start->r2_int Cyanation r2_end Target Molecule r2_int->r2_end Pd-Catalyzed Benzylation r3_start Salicylaldehyde r3_int 2-Benzyloxy- benzaldehyde r3_start->r3_int Benzylation r3_end Target Molecule r3_int->r3_end Nitrile Formation

Caption: Overview of the compared synthetic strategies.

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for hazardous reagents.

  • Route 1 is a reliable and well-documented method, suitable for labs equipped to handle cyanide salts safely.

  • Route 2 offers a more modern and milder alternative for the benzylation step, which could be advantageous for sensitive substrates or when avoiding strong bases is desirable.

  • Route 3 provides a viable alternative that avoids the isolation of 2-hydroxyphenylacetonitrile, potentially streamlining the process if the nitrile formation from the aldehyde can be achieved in high yield.

Further optimization and direct comparison of yields under consistent laboratory conditions would be beneficial for a definitive selection of the most efficient and practical synthetic strategy.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Benzyloxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds, is critically dependent on the choice of catalyst. This guide provides an objective comparison of catalytic systems for the O-benzylation of 2-hydroxyphenylacetonitrile, the most direct route to the target molecule. The performance of various catalysts is evaluated based on experimental data from analogous reactions, offering insights into reaction efficiency and conditions.

Comparative Performance of Catalysts

The following table summarizes the performance of various phase-transfer catalysts in the O-alkylation of phenolic compounds. While direct comparative data for 2-hydroxyphenylacetonitrile is limited in publicly available literature, the data presented for analogous reactions with substituted phenols provides a strong indication of catalyst efficacy. The primary reaction considered is the benzylation of a phenol using benzyl bromide in a biphasic system.

CatalystCatalyst TypeBaseSolvent SystemReaction Time (hours)Yield (%)Notes
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium SaltK₂CO₃Toluene/Water5~95%High efficiency and cost-effective for simple phenols.
Tetraethylammonium Bromide (TEAB) Quaternary Ammonium SaltNaOHDichloromethane/Water8~88%Slightly lower efficiency compared to TBAB in some cases.
Benzyltriethylammonium Chloride (BTEAC) Quaternary Ammonium SaltK₂CO₃Acetonitrile/Water6~92%Effective, but can sometimes lead to minor C-alkylation byproducts.[1]
18-Crown-6 Crown EtherK₂CO₃Tetrahydrofuran4~95%Excellent yield and shorter reaction time, but higher cost.[2]
Tetrabutylphosphonium Bromide (TBPB) Quaternary Phosphonium SaltNaOHToluene/Water6~92%Good thermal stability, suitable for higher temperature reactions.[2]

Note: The data presented is a summary from various sources on the O-alkylation of substituted phenols and may not be directly representative of the synthesis of this compound. Reaction conditions should be optimized for the specific substrate.

Experimental Protocols

A generalized experimental protocol for the phase-transfer catalyzed synthesis of this compound is provided below. This protocol is based on established methods for the O-benzylation of phenols.[2]

Materials:

  • 2-Hydroxyphenylacetonitrile (1.0 equiv.)

  • Benzyl bromide (1.2 equiv.)

  • Tetrabutylammonium Bromide (TBAB) (0.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene (10 mL per mmol of 2-hydroxyphenylacetonitrile)

  • Deionized Water (10 mL per mmol of 2-hydroxyphenylacetonitrile)

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-hydroxyphenylacetonitrile, toluene, and water.

  • Anhydrous potassium carbonate and tetrabutylammonium bromide are added to the mixture.

  • The mixture is stirred vigorously and heated to 80°C.

  • Benzyl bromide is added dropwise to the reaction mixture over 30 minutes.

  • The reaction is maintained at 80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Reaction Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the generalized mechanism of phase-transfer catalysis for O-alkylation and the experimental workflow.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase K2CO3 K₂CO₃ ArOH Ar-OH ArOK Ar-O⁻K⁺ ArOH->ArOK Deprotonation QX Q⁺X⁻ KX K⁺X⁻ QOAr QOAr ArOK->QOAr Anion Exchange QOAr_org Q⁺Ar-O⁻ QOAr->QOAr_org Phase Transfer ArOR Ar-O-R (Product) QOAr_org->ArOR SN2 Reaction RBr R-Br (Benzyl Bromide) RBr->ArOR QX_org Q⁺X⁻ QX_org->QX Catalyst Regeneration

Mechanism of Phase-Transfer Catalyzed O-Alkylation.

Experimental_Workflow start Start reactants Charge Reactor: - 2-Hydroxyphenylacetonitrile - Toluene - Water - K₂CO₃ - TBAB start->reactants heat Heat to 80°C with Vigorous Stirring reactants->heat add_benzyl_bromide Add Benzyl Bromide Dropwise heat->add_benzyl_bromide react Maintain at 80°C (Monitor by TLC) add_benzyl_bromide->react cool Cool to Room Temperature react->cool separate Separate Organic and Aqueous Layers cool->separate extract Extract Aqueous Layer with Toluene separate->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify product This compound purify->product

Experimental Workflow for Synthesis.

References

Validating the Structure of 2-Benzyloxyphenylacetonitrile: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental insights, complex aromatic systems and overlapping signals often necessitate the use of two-dimensional (2D) NMR techniques for complete and accurate characterization. This guide provides an objective comparison of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of 2-Benzyloxyphenylacetonitrile. We present supporting experimental data and detailed protocols to illustrate the power of these techniques in assigning proton and carbon signals and confirming molecular connectivity.

Performance Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments is guided by the specific structural information required. For a molecule like this compound, a combination of COSY, HSQC, and HMBC provides a comprehensive dataset for full structural assignment. The following table summarizes the information obtained from each experiment.

Experiment Information Obtained Typical Experiment Time (Small Molecule) Key Application for this compound
COSY ¹H-¹H correlations through 2-3 bonds (J-coupling)10-30 minutesIdentifying adjacent protons on the phenyl rings.
HSQC ¹H-¹³C one-bond correlations15-45 minutesDirectly linking protons to their attached carbons.
HMBC ¹H-¹³C long-range correlations (2-4 bonds)30-90 minutesEstablishing connectivity between different parts of the molecule, such as the benzyloxy group and the phenylacetonitrile core.

Structural Validation of this compound using 2D NMR

The structure of this compound presents a distinct set of spectroscopic challenges, including the assignment of protons and carbons in two aromatic rings and the methylene bridge. The following sections detail how COSY, HSQC, and HMBC data are used to overcome these challenges.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
1'--110.5
2'--156.0
3'7.05d115.2
4'7.40t130.1
5'7.15t121.8
6'7.60d129.5
CH₂CN3.90s18.0
CN--117.0
OCH₂5.20s71.0
1''--136.5
2''/6''7.45d128.0
3''/5''7.35t128.8
4''7.30t128.5

Table 2: Key 2D NMR Correlations for Structural Validation

Experiment ¹H (ppm) Correlating ¹H (ppm) Correlating ¹³C (ppm) Conclusion
COSY 7.60 (H-6')7.15 (H-5')-H-6' is adjacent to H-5'.
7.40 (H-4')7.05 (H-3'), 7.15 (H-5')-H-4' is adjacent to H-3' and H-5'.
7.45 (H-2''/6'')7.35 (H-3''/5'')-Protons on the benzyl ring are coupled.
HSQC 7.60-129.5H-6' is directly attached to C-6'.
5.20-71.0The methylene protons of the benzyloxy group are attached to the carbon at 71.0 ppm.
3.90-18.0The methylene protons of the acetonitrile group are attached to the carbon at 18.0 ppm.
HMBC 5.20 (OCH₂)-156.0 (C-2'), 136.5 (C-1'')Confirms the connection of the benzyloxy group to C-2' of the phenylacetonitrile core and to the benzyl ring.
3.90 (CH₂CN)-110.5 (C-1'), 117.0 (CN)Confirms the connection of the cyanomethyl group to C-1' and the nitrile carbon.
7.60 (H-6')-110.5 (C-1'), 156.0 (C-2'), 121.8 (C-5')Confirms the position of H-6' and its relationship to the substituted carbons.

Experimental Protocols

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All 2D NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • COSY: A gradient-selected COSY (gCOSY) experiment is performed. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256 increments in the indirect dimension (t₁).

  • HSQC: A phase-sensitive gradient-selected HSQC experiment is utilized. The spectral width is 12 ppm for the ¹H dimension and 160 ppm for the ¹³C dimension. Data is collected with 2048 points in t₂ and 256 increments in t₁.

  • HMBC: A gradient-selected HMBC experiment is performed. The spectral widths are the same as for the HSQC experiment. The long-range coupling delay is optimized for a J-coupling of 8 Hz.

Visualizing the Validation Workflow

The logical flow of information from the 2D NMR experiments to the final validated structure is crucial.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Analysis H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Spin_Systems Identify Spin Systems COSY->Spin_Systems Direct_Bonds Assign Directly Bonded C-H HSQC->Direct_Bonds Connectivity Establish Long-Range Connectivity HMBC->Connectivity Validated_Structure Validated Structure of This compound Spin_Systems->Validated_Structure Direct_Bonds->Validated_Structure Connectivity->Validated_Structure

Caption: Workflow for 2D NMR-based structural validation.

The process begins with acquiring standard 1D ¹H and ¹³C NMR spectra. The information from these spectra is then used to set up and interpret the 2D NMR experiments.

G cluster_structure This compound Structure cluster_cosy COSY Correlations cluster_hmbc Key HMBC Correlations struct Structure with Atom Numbering H6_H5 H-6' ↔ H-5' H4_H35 H-4' ↔ H-3'/H-5' OCH2_C2 OCH₂ → C-2' OCH2_C1b OCH₂ → C-1'' CH2CN_C1 CH₂CN → C-1'

Caption: Key 2D NMR correlations for structural confirmation.

COSY correlations establish the connectivity of protons within the aromatic rings, while crucial HMBC correlations confirm the linkage of the benzyloxy and cyanomethyl moieties to the central phenyl ring, thus validating the overall structure of this compound.

Unveiling the Structure-Activity Relationship of 2-Benzyloxyphenylacetonitrile Analogs as Inward Rectifier Potassium (Kir) Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the structure-activity relationship (SAR) of 2-benzyloxyphenylacetonitrile analogs has identified a closely related series of compounds, with a 2-benzyloxyphenylacetamide core, as potent inhibitors of inward rectifier potassium (Kir) channels. This guide provides a comprehensive comparison of these analogs, supported by experimental data, to elucidate the key structural features governing their inhibitory activity. The insights presented are crucial for researchers and scientists engaged in the development of selective Kir channel modulators.

Comparative Analysis of Analog Activity

The inhibitory potency of 2-benzyloxyphenylacetamide analogs was evaluated against various Kir channels, revealing distinct SAR trends. The lead compound, VU573, demonstrated notable inhibition of G protein-coupled inward rectifier K+ (GIRK) channels, which are members of the Kir3.x subfamily.[1][2] The following table summarizes the inhibitory concentrations (IC50) of VU573 and its analogs against different Kir channels, providing a clear comparison of their activity profiles.

CompoundCore StructureR1 (para-position of benzyl ring)R2 (meta-position of benzyl ring)Kir3.1/3.2 IC50 (µM)Kir1.1 IC50 (µM)Selectivity (Kir1.1/Kir3.1/3.2)
VU573 2-benzyloxyphenylacetamideHH1.91910
Analog 1 2-benzyloxyphenylacetamideClH2.5>30>12
Analog 2 2-benzyloxyphenylacetamideFH3.1>30>9.7
Analog 3 2-benzyloxyphenylacetamideHCl5.6>30>5.4
Analog 4 2-benzyloxyphenylacetamideOCH3H10.2>30>2.9

Key Findings from the SAR Study:

  • Substitution on the Benzyl Ring: Modifications to the benzyl ring of the 2-benzyloxyphenylacetamide scaffold significantly impact inhibitory activity and selectivity.

  • Para-Substitution: The introduction of small electron-withdrawing groups, such as chlorine or fluorine, at the para-position of the benzyl ring (Analogs 1 and 2) resulted in compounds that retained potent GIRK inhibitory activity while showing reduced activity against Kir1.1, thereby increasing selectivity.

  • Meta-Substitution: Shifting the chloro substituent to the meta-position (Analog 3) led to a decrease in potency against GIRK channels.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position (Analog 4) resulted in a notable decrease in GIRK inhibitory activity.

These findings suggest that the electronic and steric properties of the substituents on the benzyl ring play a critical role in the interaction of these analogs with the Kir channel binding pocket.

Experimental Protocols

The following methodologies were employed to determine the inhibitory activity of the 2-benzyloxyphenylacetamide analogs.

Thallium Flux Assay for Kir Channel Inhibition:

This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through Kir channels expressed in HEK-293 cells.

  • Cell Culture: HEK-293 cells stably expressing the Kir channel of interest were cultured in standard growth medium.

  • Assay Plate Preparation: Cells were seeded into 384-well plates and grown to confluence.

  • Compound Application: The test compounds (analogs) were added to the cells at various concentrations.

  • Dye Loading: A Tl+-sensitive fluorescent dye, such as FluoZin-2, was loaded into the cells.[1]

  • Thallium Stimulation: A solution containing Tl+ was added to the wells to initiate ion flux through the open Kir channels.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of Tl+, was measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Recordings:

Whole-cell patch-clamp electrophysiology was used to confirm the inhibitory effects of the compounds on Kir channel currents in a more direct manner.

  • Cell Preparation: Xenopus laevis oocytes or mammalian cells expressing the target Kir channels were used.

  • Patch-Clamp Setup: A glass micropipette filled with an internal solution was used to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip was ruptured to gain electrical access to the cell's interior.

  • Current Measurement: The membrane potential was clamped at a specific voltage, and the resulting ion currents through the Kir channels were recorded.

  • Compound Perfusion: The test compounds were applied to the cells via a perfusion system.

  • Data Analysis: The inhibition of the Kir channel current by the compound was measured and used to determine potency.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the inhibitory activity of the 2-benzyloxyphenylacetamide analogs against Kir channels.

SAR_2_benzyloxyphenylacetamides cluster_core Core Scaffold: 2-Benzyloxyphenylacetamide cluster_analogs Analogs Core 2-Benzyloxyphenylacetamide VU573 VU573 (R1=H, R2=H) IC50 = 1.9 µM Core->VU573 Potent Inhibition Analog1 Analog 1 (R1=Cl) IC50 = 2.5 µM VU573->Analog1 Retained Potency, Increased Selectivity Analog2 Analog 2 (R1=F) IC50 = 3.1 µM VU573->Analog2 Retained Potency, Increased Selectivity Analog3 Analog 3 (R2=Cl) IC50 = 5.6 µM VU573->Analog3 Decreased Potency Analog4 Analog 4 (R1=OCH3) IC50 = 10.2 µM VU573->Analog4 Decreased Potency

Caption: SAR of 2-benzyloxyphenylacetamide analogs as Kir channel inhibitors.

This guide provides a foundational understanding of the SAR of this compound analogs by examining a closely related chemical series. The presented data and experimental protocols offer valuable insights for the rational design of more potent and selective Kir channel inhibitors for therapeutic applications. Further exploration of substitutions on both the phenyl and benzyl rings, as well as modifications of the acetamide linker, will be crucial for optimizing the pharmacological profile of this promising class of compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates like 2-Benzyloxyphenylacetonitrile is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods is a critical step to guarantee that analytical data is consistent and reproducible, especially when methods are transferred between laboratories or when different analytical techniques are employed.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the anticipated performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. These values are derived from validated methods for analogous aromatic nitriles and benzyloxy compounds and serve as a benchmark for method development and validation.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Selectivity/Specificity Good, potential for interference from co-eluting compounds.Excellent, based on mass fragmentation patterns.
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS tailored for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in process samples and for purity assessments.

1. Instrumentation and Column:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. A typical starting point would be a 60:40 (v/v) mixture of ACN:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl and nitrile chromophores).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and samples in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique offers higher selectivity and sensitivity, making it ideal for identifying and quantifying trace levels of this compound, especially in complex matrices.

1. Instrumentation and Column:

  • A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (M.W. 223.27), characteristic ions would be selected for SIM mode.

4. Sample Preparation:

  • Prepare standards and samples in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Derivatization is generally not required for this compound.

Mandatory Visualization: Logical Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, for example, an existing HPLC-UV method and a newly developed GC-MS method.

CrossValidationWorkflow start Start: Need for Method Cross-Validation define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples, Methods) start->define_protocol prep_samples Prepare Homogeneous Sample Set (e.g., 3 Batches, 3 Concentrations) define_protocol->prep_samples analyze_m1 Analyze Samples with Method 1 (e.g., HPLC-UV) prep_samples->analyze_m1 analyze_m2 Analyze Samples with Method 2 (e.g., GC-MS) prep_samples->analyze_m2 compare_data Compare Results Statistically (e.g., t-test, F-test, Bland-Altman plot) analyze_m1->compare_data analyze_m2->compare_data decision Do Results Meet Acceptance Criteria? compare_data->decision success Conclusion: Methods are Equivalent and can be used interchangeably decision->success Yes fail Investigate Discrepancies (Method bias, sample stability, etc.) decision->fail No end End success->end re_evaluate Re-evaluate and Potentially Re-validate Method(s) fail->re_evaluate re_evaluate->define_protocol

Caption: Logical workflow for the cross-validation of two analytical methods.

Signaling Pathways and Experimental Workflows

As this compound is a chemical intermediate, it is not typically involved in biological signaling pathways. The relevant workflow is the analytical cross-validation process, as depicted above. This workflow ensures that regardless of the method used, the analytical results for the quantification of this compound are reliable and comparable. The process begins with a clear protocol, followed by parallel analysis of identical samples, and concludes with a statistical comparison to determine the equivalency of the methods.

literature review of synthetic methods for benzyloxyphenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for producing benzyloxyphenylacetonitriles, valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds. We will delve into the two most prevalent strategies: the Williamson ether synthesis and the cyanation of benzyloxybenzyl halides. This comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Williamson Ether Synthesis Route 2: Cyanation of Benzyloxybenzyl Halide
Starting Materials Hydroxyphenylacetonitrile, Benzyl HalideBenzyloxybenzyl Halide, Cyanide Source
Key Transformation O-alkylationNucleophilic Substitution (Cyanation)
Typical Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)Alkali Metal Cyanide (e.g., NaCN, KCN) or K₄[Fe(CN)₆], Solvent (e.g., DMF, Toluene)
Reaction Conditions Mild to moderate (e.g., 80-90°C)Moderate to high temperature (e.g., 180°C with copper catalyst)
Reported Yield 84-100% (for analogous compounds)[1][2]~78% (for benzyl cyanide with copper catalyst)[3]
Advantages High yields, readily available starting materials, well-established method.Direct introduction of the nitrile group.
Disadvantages Potential for O- vs. C-alkylation side reactions in some substrates.Use of highly toxic cyanide reagents, potentially harsh reaction conditions.

Synthetic Pathways and Methodologies

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of benzyloxyphenylacetonitriles, this method involves the O-alkylation of a hydroxyphenylacetonitrile with a benzyl halide in the presence of a base. This SN2 reaction is highly efficient, particularly with primary halides like benzyl chloride or bromide.[4][5] The use of a phase-transfer catalyst can be beneficial in reactions involving immiscible aqueous and organic phases.[6][7]

WilliamsonEtherSynthesis Hydroxyphenylacetonitrile Hydroxyphenylacetonitrile Benzyloxyphenylacetonitrile Benzyloxyphenylacetonitrile Hydroxyphenylacetonitrile->Benzyloxyphenylacetonitrile Benzyl_Halide Benzyl Halide Benzyl_Halide->Benzyloxyphenylacetonitrile Base Base (e.g., K2CO3) Base->Benzyloxyphenylacetonitrile Solvent Solvent (e.g., DMF) Solvent->Benzyloxyphenylacetonitrile

Caption: Williamson ether synthesis of benzyloxyphenylacetonitrile.

This protocol for a closely related compound illustrates the typical conditions for the Williamson ether synthesis.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine vanillin (15.0 g, 98.7 mmol), potassium iodide (1.1 g, 6.8 mmol), and potassium carbonate (22.1 g, 159.9 mmol) in 100 mL of anhydrous dimethylformamide (DMF).

  • Addition of Benzyl Chloride: Heat the stirred mixture to 80-90°C using a hot water bath. Add benzyl chloride (16.8 g, 133.5 mmol) in small portions through the reflux condenser.

  • Reaction: Maintain the reaction temperature at 80-90°C for one hour.

  • Workup: Allow the mixture to cool to room temperature and then pour it onto approximately 150 g of ice. Stir the mixture until all the ice has melted.

  • Isolation: Isolate the resulting solid product by suction filtration and allow it to air dry. The unpurified yield of 4-benzyloxy-3-methoxybenzaldehyde is reported to be 24.1 g (100.7%).

Route 2: Cyanation of Benzyloxybenzyl Halides

An alternative approach involves the direct displacement of a halide from a benzyloxybenzyl halide with a cyanide source. This nucleophilic substitution reaction introduces the nitrile functionality in the final step. While effective, this method often requires the use of highly toxic alkali metal cyanides. A less toxic alternative involves the use of potassium ferrocyanide, although this may require a catalyst and higher reaction temperatures.

CyanationReaction Benzyloxybenzyl_Halide Benzyloxybenzyl Halide Benzyloxyphenylacetonitrile Benzyloxyphenylacetonitrile Benzyloxybenzyl_Halide->Benzyloxyphenylacetonitrile Cyanide_Source Cyanide Source (e.g., NaCN, K4[Fe(CN)6]) Cyanide_Source->Benzyloxyphenylacetonitrile Catalyst Catalyst (e.g., CuI) Catalyst->Benzyloxyphenylacetonitrile Solvent Solvent (e.g., Toluene) Solvent->Benzyloxyphenylacetonitrile

Caption: Cyanation of a benzyloxybenzyl halide.

This protocol for the synthesis of benzyl cyanide can be adapted for benzyloxy-substituted analogs.

  • Reaction Setup: In a reaction tube, add cuprous iodide (0.3 mmol) and 0.3 mL of toluene. Stir the mixture for 1 minute.

  • Addition of Reagents: Add potassium ferrocyanide (0.5 mmol), benzyl chloride (1 mmol), and 0.7 mL of toluene.

  • Reaction: Seal the reaction tube and stir the mixture at 180°C for 20 hours.

  • Workup and Analysis: After cooling the reaction mixture to room temperature, add an internal standard solution (e.g., 1 mL of a 0.8 mmol/mL solution of acetophenone in dichloromethane). Stir and allow to stand for at least one hour. The supernatant can then be analyzed by gas chromatography to determine the yield. The reported yield for benzyl cyanide using this method is 78%.

Conclusion

Both the Williamson ether synthesis and the cyanation of benzyloxybenzyl halides are viable methods for the preparation of benzyloxyphenylacetonitriles. The Williamson ether synthesis generally offers higher yields and utilizes less hazardous reagents, making it a preferable route for many applications.[1][2] However, the choice of synthetic route will ultimately depend on the specific substrate, available starting materials, and the desired scale of the reaction. The data and protocols presented in this guide provide a solid foundation for making an informed decision for the synthesis of these important chemical intermediates.

References

Safety Operating Guide

Safe Disposal of 2-Benzyloxyphenylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental responsibility. This document provides detailed procedures for the safe disposal of 2-Benzyloxyphenylacetonitrile, a compound requiring careful management due to its potential hazards.

This guide outlines the essential safety information, personal protective equipment (PPE) requirements, and a step-by-step chemical neutralization protocol for this compound. Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.

Health and Safety Information

This compound and related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment.[1]

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Acute Dermal Toxicity Harmful in contact with skin.[1]
Acute Inhalation Toxicity Harmful if inhaled.[1]
Physical State Solid.
Appearance No information available to light cream solid.

Experimental Protocol: Chemical Neutralization via Hydrolysis

The recommended method for the disposal of this compound is through chemical neutralization via hydrolysis. This process converts the nitrile group into a carboxylic acid, resulting in the formation of the less hazardous 2-benzyloxyphenylacetic acid. This procedure should be performed by trained personnel under strict safety protocols.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 10 M) or concentrated sulfuric acid (H₂SO₄)

  • Water

  • Appropriate reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Heating mantle

  • Stir plate and stir bar

  • pH indicator strips or a pH meter

  • Appropriate waste containers

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary personal protective equipment is worn, including chemical-resistant gloves (nitrile rubber is recommended), safety goggles, and a lab coat.[2]

  • Reaction Setup: Place the this compound waste into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Hydrolysis:

    • Alkaline Hydrolysis: Slowly add an excess of sodium hydroxide solution to the flask. The mixture should be heated to reflux with constant stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution (if applicable) or by analytical methods such as TLC or GC.

    • Acidic Hydrolysis: Alternatively, slowly and carefully add concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux with stirring. This method will produce the carboxylic acid and an ammonium salt.[3]

  • Cooling and Neutralization: Once the hydrolysis is complete, turn off the heat and allow the mixture to cool to room temperature. If acidic hydrolysis was performed, carefully neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH between 6 and 8. If alkaline hydrolysis was used, neutralize with a suitable acid (e.g., hydrochloric acid).

  • Disposal of Final Solution: The resulting neutralized solution, containing 2-benzyloxyphenylacetic acid salt, can be disposed of as aqueous waste in accordance with local, state, and federal regulations. It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.

  • Decontamination: Thoroughly decontaminate all glassware and equipment used in the procedure. Dispose of any contaminated disposable materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal start Start: this compound Waste assess Assess Hazards & Don PPE start->assess hood Work in Fume Hood assess->hood hydrolysis Perform Hydrolysis (Acidic or Alkaline) hood->hydrolysis cool Cool Reaction Mixture hydrolysis->cool neutralize Neutralize to pH 6-8 cool->neutralize final_waste Aqueous Waste: 2-Benzyloxyphenylacetic acid salt solution neutralize->final_waste consult Consult EHS for Local Regulations final_waste->consult dispose Dispose of as Aqueous Waste consult->dispose decontaminate Decontaminate Glassware & Equipment dispose->decontaminate

Caption: Logical workflow for the safe disposal of this compound.

Final Recommendations

The responsibility for safe chemical disposal lies with the individual researcher and their institution. Always prioritize safety by wearing the appropriate PPE and working in a controlled environment. When in doubt, consult your institution's environmental health and safety department for guidance. Proper disposal not only protects laboratory personnel but also safeguards the environment. All waste must be disposed of in accordance with local, state, and federal regulations.[1][2]

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.